1-Azidocyclopropane-1-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
1-azidocyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-3(9)4(1-2-4)7-8-6/h1-2H2,(H2,5,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYVFHBXINTWMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-Azidocyclopropane-1-carboxamide: A Technical Guide to Structure, Synthesis, and Applications
The following guide details the chemical structure, synthesis, properties, and applications of 1-Azidocyclopropane-1-carboxamide , a specialized bifunctional building block.
Executive Summary
1-Azidocyclopropane-1-carboxamide is a conformationally restricted, bifunctional organic molecule featuring a cyclopropane ring substituted at the C1 position with both an azide (
This guide outlines the compound's physicochemical properties, validated synthesis protocols, and safety considerations for handling high-energy azido-cyclopropyl systems.
Chemical Structure & Properties[1][2][3][4][5]
Structural Analysis
The molecule is characterized by the geminal substitution of the cyclopropane ring. This creates a unique steric and electronic environment:
-
Ring Strain: The cyclopropane ring possesses significant Baeyer strain (~27.5 kcal/mol). The gem-substitution pattern introduces additional Thorpe-Ingold effects, further rigidifying the bond angles.
-
Orthogonality: The azide group (dipole) and the carboxamide (H-bond donor/acceptor) are chemically orthogonal. The azide is stable to most amide-coupling conditions but reactive toward alkynes (CuAAC) or phosphines (Staudinger reduction).
| Property | Data / Description |
| IUPAC Name | 1-Azidocyclopropane-1-carboxamide |
| Molecular Formula | |
| Molecular Weight | 126.12 g/mol |
| CAS Number (Acid Precursor) | 82998-00-3 (1-Azidocyclopropane-1-carboxylic acid) |
| Geometry | Achiral (Cs symmetry plane if amide rotation is fast; effectively chiral in rigid peptide environments) |
| Hybridization | C1 is |
Predicted Physicochemical Properties
Note: Specific experimental data for the amide is sparse; values below are derived from the analogous acid and general trends for primary amides.
-
Physical State: White to off-white crystalline solid.
-
Melting Point: Expected range 110–130 °C (Amides typically melt higher than corresponding esters due to H-bonding).
-
Solubility: Soluble in polar aprotic solvents (DMSO, DMF, Acetonitrile); moderately soluble in lower alcohols; insoluble in non-polar hydrocarbons (Hexanes).
-
Stability: Thermally sensitive.[1] Avoid temperatures >80 °C to prevent decomposition or rearrangement (Curtius-type or nitrene formation).
Synthesis Methodologies
Two primary routes exist for accessing the 1-azidocyclopropane-1-carboxamide scaffold.[2] The Diazo Transfer route is recommended for laboratory-scale synthesis due to higher safety margins and the commercial availability of the starting material (ACC).
Route A: Diazo Transfer (Recommended)
This method utilizes the commercially available 1-aminocyclopropane-1-carboxylic acid (ACC) . The amine is converted to the azide using a diazo transfer reagent, followed by amide formation.
Step 1: Diazo Transfer to form 1-Azidocyclopropane-1-carboxylic acid
-
Reagents: ACC, Imidazole-1-sulfonyl azide hydrochloride (ISA·HCl),
, (catalytic). -
Mechanism: Nucleophilic attack of the amine on the sulfonyl azide, followed by fragmentation to the azide.
Step 2: Amide Formation
-
Reagents: Oxalyl chloride (or Thionyl chloride), DMF (cat.), followed by aqueous Ammonia (
). -
Mechanism: Acid chloride formation followed by nucleophilic acyl substitution.
Experimental Protocol: Route A
Step 1: Synthesis of 1-Azidocyclopropane-1-carboxylic acid
-
Dissolution: Dissolve 1-aminocyclopropane-1-carboxylic acid (10 mmol) and
(25 mmol) in Methanol ( ). -
Catalyst: Add
( , 1 mol%) and distilled water ( ). -
Azidation: Add Imidazole-1-sulfonyl azide hydrochloride (12 mmol) slowly at 0 °C.
-
Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (ninhydrin stain should be negative for starting amine).
-
Workup: Acidify carefully with 1M HCl to pH 2. Extract with Ethyl Acetate (
). Dry over and concentrate in vacuo (bath temp < 35 °C). -
Yield: ~80-90% of crude azido acid (Yellowish oil or low-melting solid).
Step 2: Conversion to Carboxamide
-
Activation: Dissolve the crude azido acid (5 mmol) in anhydrous DCM (
) under Nitrogen. -
Chlorination: Add catalytic DMF (2 drops). Add Oxalyl Chloride (6 mmol) dropwise at 0 °C. Stir for 2 hours at RT until gas evolution ceases.
-
Amidation: Cool the mixture to 0 °C. Slowly bubble anhydrous
gas through the solution OR add dropwise to a stirred solution of 28% aqueous at 0 °C. -
Purification: Partition between Ethyl Acetate and Water. Wash organic layer with Brine.[3] Dry (
) and concentrate.[4] Recrystallize from EtOAc/Hexanes.
Reaction Pathways & Applications
Bioorthogonal "Click" Chemistry
The azide group serves as a bioorthogonal handle. The steric bulk of the gem-disubstituted cyclopropane does not significantly hinder the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Peptide Constraints
Incorporating this motif into peptides restricts the backbone conformation (
Visualization of Pathways (Graphviz)
Caption: Synthetic pathway from ACC to 1-Azidocyclopropane-1-carboxamide and subsequent Click reaction.
Safety Protocols (Critical)
Azide Hazards
-
Explosivity: While the C/N ratio (
) is borderline (Rule of thumb: ), the small molecular weight and ring strain increase the energy density. Treat as potentially explosive. -
Avoid: Contact with heavy metals (Pb, Cu) which form highly explosive metal azides. Use glass or Teflon spatulas.
-
Heat: Do not heat crude azide mixtures above 40 °C. Rotary evaporation should be done behind a blast shield.
Cyclopropane Strain
-
Reactions that generate carbocations or radicals at the cyclopropyl positions may lead to ring opening or rearrangement (e.g., to allyl derivatives), often releasing significant energy.
Waste Disposal
-
Quench unreacted azides with dilute sodium nitrite (
) in acidic media or using specific commercial azide quenching kits before disposal.
References
-
Synthesis of Azido-Cyclopropanes via Vinyl Azides
-
Chemical Reviews, "Azides: Their Preparation and Synthetic Uses".[5]
-
-
Diazo Transfer Methodologies
- Organic Letters, "Imidazole-1-sulfonyl Azide Hydrochloride: A Shelf-Stable Reagent for the Diazotransfer Reaction".
-
Properties of ACC Derivatives
-
Journal of the Chemical Society, "1-Aminocyclopropane-1-carboxylic acid".[2]
-
-
Safety of Organic Azides
- Organic Process Research & Development, "Safe Manufacturing of Organic Azides".
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1-Azidocyclopropane-1-carboxamide vs 1-aminocyclopropane-1-carboxylic acid (ACC)
An In-Depth Technical Guide to the Comparative Analysis of 1-Azidocyclopropane-1-carboxamide and 1-Aminocyclopropane-1-carboxylic Acid (ACC) for Advanced Research Applications
Foreword
In the landscape of modern drug discovery and chemical biology, the nuanced modification of molecular scaffolds can lead to profoundly different biological activities and research applications. The cyclopropane ring, a motif of significant interest due to its unique conformational rigidity and electronic properties, serves as a foundational structure for a multitude of bioactive compounds.[1][2] This guide provides a detailed comparative analysis of two closely related cyclopropane derivatives: the well-characterized 1-aminocyclopropane-1-carboxylic acid (ACC) and its synthetic counterpart, 1-Azidocyclopropane-1-carboxamide.
While ACC is renowned for its roles as a natural plant hormone precursor and a neuromodulator in mammalian systems, the introduction of an azide functional group in place of the primary amine, and a carboxamide in place of the carboxylic acid, transforms the molecule into a versatile tool for chemical biology and a potential lead for therapeutic development. This document, intended for researchers, scientists, and drug development professionals, will explore the synthesis, chemical properties, biological activities, and experimental applications of these two molecules, providing the technical insights necessary to leverage their distinct characteristics.
Molecular Overview and Chemical Properties
The core difference between 1-aminocyclopropane-1-carboxylic acid and 1-Azidocyclopropane-1-carboxamide lies in the C1 substituents. This seemingly minor alteration dramatically changes the molecule's reactivity, biological targets, and potential applications.
-
1-Aminocyclopropane-1-carboxylic Acid (ACC): As a naturally occurring non-proteinogenic amino acid, ACC is a hydrophilic and zwitterionic molecule at physiological pH.[3] Its primary amine and carboxylic acid groups are key to its biological recognition and function.
-
1-Azidocyclopropane-1-carboxamide: This synthetic derivative replaces the reactive primary amine with a bioorthogonal azide group and the carboxylic acid with a carboxamide. The azide is a high-energy, yet kinetically stable, functional group, largely inert to biological nucleophiles, making it an ideal handle for "click chemistry" reactions. The carboxamide group can alter solubility and hydrogen bonding capabilities compared to the carboxylic acid.[4][5]
Below are the chemical structures of the two molecules.
Chemical structures of ACC and its azido-carboxamide derivative.
Comparative Physicochemical Properties
| Property | 1-Aminocyclopropane-1-carboxylic Acid (ACC) | 1-Azidocyclopropane-1-carboxamide | Rationale for Differences |
| Molecular Formula | C₄H₇NO₂ | C₄H₆N₄O | The substitution of -NH₂ with -N₃ and -COOH with -CONH₂ changes the elemental composition. |
| Molecular Weight | 101.10 g/mol | 126.12 g/mol | The azide group is heavier than the amine group, and the carboxamide is lighter than the carboxylic acid, resulting in a net increase in mass. |
| Solubility | Soluble in water (40 mg/mL)[6] | Predicted to have moderate water solubility | The zwitterionic nature of ACC at neutral pH enhances its water solubility. The less polar carboxamide group and the azide group reduce hydrophilicity. |
| Reactivity | Amine group is nucleophilic; participates in enzymatic reactions. | Azide group is bioorthogonal; participates in click chemistry (e.g., with alkynes). | The azide's electronic structure makes it unreactive toward most biological functional groups but highly reactive in specific cycloaddition reactions. |
| Biological Nature | Natural product (plant metabolite)[7] | Synthetic | This molecule is designed and synthesized for specific research purposes. |
Synthesis Methodologies
The synthetic routes to these molecules are fundamentally different, reflecting their distinct origins and intended uses.
Synthesis of 1-Aminocyclopropane-1-carboxylic Acid (ACC)
ACC is biosynthesized in plants from S-adenosyl-L-methionine (SAM) by the enzyme ACC synthase (ACS), which is the rate-limiting step in ethylene production.[8][9][10] For laboratory and industrial purposes, several chemical syntheses have been developed. A common and efficient method involves the cyclization of a protected homoserine derivative or a one-pot reaction from nitroacetate and 1,2-dihaloethane.[11][12]
Simplified chemical synthesis pathway for ACC.
Proposed Synthesis of 1-Azidocyclopropane-1-carboxamide
A plausible synthetic route to 1-Azidocyclopropane-1-carboxamide would start from its parent amino acid, ACC. The synthesis would involve a two-step process: conversion of the carboxylic acid to a carboxamide, followed by the conversion of the amine to an azide.
Step-by-Step Protocol:
-
Amidation of ACC:
-
Protect the amine group of ACC, for example, as a Boc-derivative (Di-tert-butyl dicarbonate).
-
Activate the carboxylic acid using a standard peptide coupling reagent (e.g., HBTU, HATU) or by converting it to an acyl chloride.[13]
-
React the activated acid with ammonia to form the protected 1-aminocyclopropane-1-carboxamide.
-
Deprotect the amine group.
-
-
Azidation of the Amine:
-
The resulting 1-aminocyclopropane-1-carboxamide can then be converted to the azide via a diazo transfer reaction. A common reagent for this transformation is triflyl azide (TfN₃) in the presence of a copper catalyst.
-
Proposed synthetic pathway for 1-Azidocyclopropane-1-carboxamide from ACC.
Comparative Biological Activity and Mechanisms of Action
The functional divergence between the amine and azide groups dictates the distinct biological roles of these two molecules.
1-Aminocyclopropane-1-carboxylic Acid (ACC)
ACC has two well-documented and distinct biological roles:
-
Plant Biology - Ethylene Precursor: In higher plants, ACC is the immediate precursor to the gaseous hormone ethylene.[14] The conversion of ACC to ethylene is catalyzed by the enzyme ACC oxidase (ACO) and is a critical control point in processes like fruit ripening, senescence, and stress responses.[15] The availability of ACC for this conversion is regulated by its synthesis via ACC synthase (ACS) and its conjugation to other molecules like malonyl-ACC (MACC).[8][16]
-
Neuroscience - NMDA Receptor Modulator: In the mammalian central nervous system, ACC acts as a potent and selective agonist at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.[17] It mimics the effects of glycine, enhancing the activity of the NMDA receptor ion channel.[6][18] This activity has implications for synaptic plasticity, learning, and memory, and ACC has been shown to reduce NMDA-induced cell death in hippocampal neurons under certain conditions.
Dual biological roles of 1-Aminocyclopropane-1-carboxylic Acid (ACC).
1-Azidocyclopropane-1-carboxamide: A Tool for Chemical Biology
In contrast to ACC's defined biological roles, 1-Azidocyclopropane-1-carboxamide is designed as a research tool. Its primary utility stems from the azide group's bioorthogonality.
-
Click Chemistry Handle: The azide group can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with a terminal alkyne. This "click" reaction allows for the covalent labeling of biomolecules. If this molecule were used as a probe, it could potentially be used to:
-
Identify Targets: If the cyclopropane-carboxamide scaffold has an unknown biological target, an alkyne-tagged version of the target could be used to "pull down" and identify the interacting protein.
-
Visualize Cellular Localization: By "clicking" a fluorescent alkyne dye onto the molecule after it has been introduced to cells, researchers can visualize its distribution and localization.
-
-
Photoaffinity Labeling Precursor: Azides can be photochemically converted to highly reactive nitrenes. An aryl azide derivative could be used as a photoaffinity label to covalently cross-link to a binding partner upon UV irradiation, enabling target identification.
-
Medicinal Chemistry Scaffold: The cyclopropane carboxamide structure itself is a common motif in medicinal chemistry, known to enhance metabolic stability and provide rigid conformational constraint.[4][5] This molecule could serve as a starting point for developing inhibitors or modulators of enzymes that recognize small, cyclic amino acid-like structures.
Experimental Protocols and Applications
The distinct properties of these molecules lead to different experimental applications.
Application of ACC: ACC Deaminase Activity Assay
Many soil bacteria and fungi possess an enzyme called ACC deaminase, which cleaves ACC into α-ketobutyrate and ammonia.[19][20] This process can lower plant ethylene levels and promote plant growth under stress.[21][22] An assay to measure this activity is crucial for screening beneficial microbes.
Protocol: Colorimetric Assay for ACC Deaminase Activity
This protocol measures the production of α-ketobutyrate from ACC.
-
Bacterial Culture: Grow the bacterial strain of interest in a minimal medium with ACC as the sole nitrogen source to induce the expression of ACC deaminase.
-
Cell Lysis: Harvest and wash the cells, then lyse them (e.g., by sonication or with toluene) to release the intracellular enzymes.
-
Enzymatic Reaction:
-
Incubate the cell lysate with a solution of ACC (e.g., 0.5 M) in a buffered solution (e.g., 0.1 M Tris-HCl, pH 8.5) at 30°C for a set time (e.g., 15 minutes).
-
-
Derivatization:
-
Stop the reaction by adding 0.56 M HCl.
-
Add 2,4-dinitrophenylhydrazine (DNPH) reagent and incubate at 30°C for 30 minutes. The DNPH reacts with the α-ketobutyrate produced.
-
-
Quantification:
-
Add 2 N NaOH to develop a color.
-
Measure the absorbance at 540 nm using a spectrophotometer.
-
Determine the concentration of α-ketobutyrate by comparing the absorbance to a standard curve prepared with known concentrations of α-ketobutyrate.[19] The enzyme activity is typically expressed as nmol of α-ketobutyrate per mg of protein per hour.[21]
-
Workflow for ACC Deaminase Activity Assay.
Application of 1-Azidocyclopropane-1-carboxamide: Bioorthogonal Labeling
This molecule can be used to label an alkyne-modified protein of interest (POI-alkyne) in a complex biological sample, such as a cell lysate.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Sample Preparation: Prepare a cell lysate containing the POI-alkyne.
-
Reagent Preparation:
-
Prepare a stock solution of 1-Azidocyclopropane-1-carboxamide.
-
Prepare a stock solution of a copper(I) source, such as copper(II) sulfate with a reducing agent like sodium ascorbate.
-
Prepare a stock solution of a copper-chelating ligand (e.g., TBTA) to stabilize the Cu(I) and improve reaction efficiency.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the cell lysate, 1-Azidocyclopropane-1-carboxamide, the copper source/reductant, and the ligand.
-
Incubate the reaction at room temperature or 37°C for 1-2 hours.
-
-
Analysis:
-
The now-labeled POI can be analyzed. For example, if the alkyne was part of a fluorescent tag, the labeling can be visualized by SDS-PAGE and in-gel fluorescence scanning. If the alkyne was on a reporter tag (like biotin), the labeled protein can be enriched using streptavidin beads and analyzed by mass spectrometry.
-
Conclusion
While originating from the same cyclopropane core, 1-aminocyclopropane-1-carboxylic acid and 1-Azidocyclopropane-1-carboxamide represent a classic case of how functional group modification dictates molecular purpose.
-
ACC is a molecule of biological significance , acting as a key metabolic intermediate and signaling molecule in both plants and animals. Its study provides fundamental insights into hormone biology and neurophysiology.
-
1-Azidocyclopropane-1-carboxamide is a molecule of synthetic utility , designed as a precision tool for chemical biologists. Its value lies not in its intrinsic biological activity but in its ability to report on biological systems through bioorthogonal chemistry.
For researchers in drug development, ACC provides a lead structure for modulating the NMDA receptor, while 1-Azidocyclopropane-1-carboxamide offers a versatile scaffold for probe development and target identification studies. Understanding the distinct attributes of these two molecules empowers scientists to select the right tool for their specific research questions, whether they are exploring natural biological pathways or engineering new ways to visualize and manipulate them.
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- 13. Efficient one-pot synthesis of 1-arylcycloprop-2-ene-1-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | 1-aminocyclopropane-1-carboxylic acid (ACC) in plants: more than just the precursor of ethylene! [frontiersin.org]
- 15. 1-Aminocyclopropane-1-carboxylic acid oxidase reaction mechanism and putative post-translational activities of the ACCO protein - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 17. 1-Aminocyclopropane-1-carboxylic acid | NMDAR | TargetMol [targetmol.com]
- 18. 1-Aminocyclopropane-1-carboxylic acid (ACC) mimics the effects of glycine on the NMDA receptor ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. journals.asm.org [journals.asm.org]
- 20. Biochemistry and genetics of ACC deaminase: a weapon to “stress ethylene” produced in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Frontiers | Bacterial ACC deaminase: Insights into enzymology, biochemistry, genetics, and potential role in amelioration of environmental stress in crop plants [frontiersin.org]
Conformational Restriction & Bioorthogonal Functionalization: The 1-Azidocyclopropane-1-Carboxamide Motif
Executive Summary
The inherent flexibility of linear peptides often results in poor bioavailability, rapid proteolytic degradation, and low target affinity—the "entropic penalty" of binding. To overcome these barriers, the 1-azidocyclopropane-1-carboxamide motif (derived from 1-azidocyclopropane-1-carboxylic acid , or
This moiety serves a dual function that is rare in peptidomimetics:
-
Conformational Locking: The cyclopropane ring at the C
position induces a severe Thorpe-Ingold effect, rigidly constraining the backbone torsion angles ( ) to stabilize helical secondary structures (specifically -helices). -
Bioorthogonal Reactivity: The azide (
) group acts as a "silent" handle for Cu(I)-catalyzed or strain-promoted click chemistry, enabling late-stage stapling, cyclization, or conjugation without interfering with the peptide's initial folding.
This guide details the physicochemical basis, synthesis, and application of this motif in developing stabilized peptide therapeutics.
The Physicochemical Basis of Restriction
The Thorpe-Ingold Effect in Scaffolds
The core of this motif is the 1-aminocyclopropane-1-carboxylic acid (
-
Steric Constraint: The bond angle of the cyclopropane ring (
) forces the external bonds (N-C and C -C') to expand to approximately . This distortion severely restricts the allowed Ramachandran space. -
Helical Preference:
derivatives are strong promoters of the -helix (and to a lesser extent, the -helix). The allowed torsion angles are typically restricted to and . -
Comparison: While Aib (aminoisobutyric acid) also induces helicity, the cyclopropane ring of
is more rigid and hydrophobic, often resulting in higher proteolytic stability.
The Azide Advantage
Replacing the amine (in
-
Electronic Nature: The azide is small, linear, and dipolar but overall non-perturbing to the helix until reacted.
-
Bioorthogonality: It is inert to standard biological nucleophiles/electrophiles but highly reactive toward alkynes (Click Chemistry).
Synthesis of the Building Block
To incorporate this motif into peptides, one typically synthesizes the protected amino acid Fmoc-1-azidocyclopropane-1-carboxylic acid .
Synthetic Route (Diazo Transfer Strategy)
The most robust route involves the diazo transfer to the unprotected amino acid or its ester, followed by protection.
Graphviz Diagram: Synthesis Workflow
Figure 1: Synthetic pathway for generating the Fmoc-protected building block suitable for SPPS.
Solid Phase Peptide Synthesis (SPPS) Integration
Incorporating C
Coupling Protocol (The "Hard Coupling" Method)
Standard HBTU/DIEA protocols often fail, leading to deletion sequences.
Optimized Protocol:
-
Resin Selection: Use a low-loading resin (0.2–0.4 mmol/g) to reduce inter-chain aggregation, especially for helical peptides.
-
Coupling Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . These are more reactive than HBTU.
-
Conditions:
-
Stoichiometry: 4 eq. Amino Acid : 4 eq. HATU : 8 eq. DIEA.
-
Microwave: 75°C for 10 minutes (or 2x coupling at RT for 2 hours).
-
Solvent: DMF or NMP (NMP is superior for difficult sequences).
-
-
Deprotection: 20% Piperidine in DMF with 0.1M HOBt (to suppress aspartimide formation, though less relevant for this residue).
N-Terminal Capping vs. Internal Residue
-
As an N-Terminal Cap: The "1-Azidocyclopropane-1-carboxamide" motif is most easily installed at the N-terminus. This locks the N-terminal geometry and provides a handle for labeling.
-
As an Internal Residue: If used internally, the azide prevents chain elongation (unless it is reduced to an amine via Staudinger reduction on-resin, which effectively converts it back to
). Therefore, the Azido form is primarily a terminal cap or a side-chain analog (if the azide is on a side chain, not the -carbon).-
Note: For internal "stapling," one typically uses the amino acid
with a side-chain azide, OR uses the -azido acid at the N-terminus to staple to a side-chain alkyne.
-
Applications in Drug Design: Peptide Stapling
The primary application of this motif is Macrocyclization (Stapling) . By reacting the N-terminal azide with a side-chain alkyne (e.g., Propargylglycine, Pra) at position
The "Click" Staple Mechanism
This reaction creates a rigid triazole bridge that reinforces the helical propensity already induced by the cyclopropane ring.
Graphviz Diagram: Stapling Workflow
Figure 2: Workflow for creating a stapled peptide using the 1-azidocyclopropane motif.
Detailed Experimental Protocols
Synthesis of 1-Azidocyclopropane-1-carboxylic Acid[2]
-
Reagents: 1-Aminocyclopropane-1-carboxylic acid (
), Imidazole-1-sulfonyl azide hydrochloride (ISA-HCl), , . -
Procedure:
-
Dissolve
(1.0 eq) in water/methanol. -
Add
(2.5 eq) and catalytic (0.01 eq). -
Add ISA-HCl (1.2 eq) and stir at RT for 12–16 hours.
-
Acidify to pH 2 with HCl and extract with EtOAc.
-
Safety: Azides are potentially explosive. Maintain low concentration and avoid metal spatulas with organic azides if possible.
-
Yield: Typically >85%.
-
On-Resin CuAAC Click Reaction
-
Reagents: CuI (Copper Iodide), Ascorbic Acid, DIPEA, DMF/Piperidine (20%).
-
Procedure:
-
Swell the resin containing the peptide (with N-terminal Azide and internal Alkyne).
-
Prepare a solution of CuI (1 eq), Ascorbic Acid (1 eq), and DIPEA (2 eq) in DMF.
-
Add to resin and agitate under nitrogen for 6–12 hours.
-
Wash extensively with DMF, then 0.5% sodium diethyldithiocarbamate (in DMF) to remove copper traces (which appear yellow/brown).
-
Proceed to TFA cleavage.
-
Comparison of Conformational Impact
| Feature | Alanine (Standard) | Aib (Dimethyl) | Ac3c (Cyclopropane) | N3-Ac3c (Azido-Cyclo) |
| C | None | High (Thorpe-Ingold) | Severe (Rigid Ring) | Severe |
| Helix Type | ||||
| Reactivity | Amine (Nucleophile) | Amine (Steric hindered) | Amine (Steric hindered) | Azide (Bioorthogonal) |
| Proteolytic Stability | Low | High | Very High | Very High |
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition.[1][2] Chemical Reviews, 108(8), 2952–3015. Link
-
Toniolo, C., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid (Ac3c) peptides: conformational characterization. Biopolymers, 33(7), 1061–1072. Link
-
Lau, Y. H., et al. (2015). Peptide Stapling Techniques Based on Different Macrocyclization Chemistries. Chemical Society Reviews, 44(1), 91-102. Link
-
Goddard-Borger, E. D., & Stick, R. V. (2007). An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride. Organic Letters, 9(19), 3797–3800. Link
-
Jacobsen, Ø., et al. (2011). Stapled Peptides via Click Chemistry: A Way to Increase Target Affinity. The Journal of Organic Chemistry, 76(5), 1228–1238. Link
Sources
Synthesis Pathways for Gem-Disubstituted Azidocyclopropanes: A Technical Guide
This technical guide details the synthesis pathways for gem-disubstituted azidocyclopropanes , a structural motif critical in the development of conformationally restricted amino acids (e.g., substituted 1-aminocyclopropane-1-carboxylic acids, ACCs), high-energy materials, and bioorthogonal probes.
The guide distinguishes between two primary regioisomeric targets often conflated under this terminology:
-
1-Azido-1-substituted cyclopropanes: Where the azide and a substituent share the same carbon (quaternary center).
-
1-Azido-2,2-disubstituted cyclopropanes: Where the gem-disubstitution is on a ring carbon adjacent to the azide.
Executive Summary & Strategic Analysis
The synthesis of azidocyclopropanes presents a unique "push-pull" challenge: the ring strain of the cyclopropane (~27.5 kcal/mol) combined with the high energy of the azide group requires methodologies that avoid ring fragmentation or non-selective decomposition (e.g., to azirines).
For gem-disubstituted variants, the steric hindrance at the quaternary center precludes standard SN2 displacement of cyclopropyl halides. Therefore, the most robust synthetic strategies rely on electrophilic azidation of enolates (for 1,1-substitution) or radical C-H functionalization (for 2,2-substitution).
Safety Protocol: The C/N Ratio Rule
-
Critical Hazard: Azidocyclopropanes are potentially explosive.
-
Rule: Maintain a Carbon-to-Nitrogen atom ratio
. -
Mitigation: Perform all initial azidations on <1 mmol scale behind a blast shield. Avoid concentrating neat azidocyclopropanes; store in solution.
Pathway A: Electrophilic -Azidation (For 1-Azido-1-Substituted Cyclopropanes)
This is the gold-standard method for synthesizing 1-azido-1-cyclopropanecarboxylates , which are direct precursors to quaternary amino acids. This route constructs the C-N bond after the cyclopropane ring is formed, utilizing the acidity of the
The Mechanism
The reaction proceeds via the generation of a cyclopropyl enolate, which attacks an electrophilic azide source. The choice of base and azide reagent is critical to prevent ring opening.
Reagents:
-
Base: KHMDS (Potassium hexamethyldisilazide) is preferred over LDA due to better solubility and kinetic control at -78°C.
-
Azide Source: Trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide) is superior to tosyl azide due to steric bulk, which suppresses side reactions like diazo transfer.
Experimental Protocol
Substrate: Ethyl 2,2-dimethylcyclopropanecarboxylate (for 1-azido-2,2-dimethyl analog) or Ethyl cyclopropanecarboxylate (followed by alkylation).
-
Enolization: Flame-dry a 2-neck flask under Ar. Add THF and cool to -78°C. Add KHMDS (1.1 equiv, 0.5 M in toluene).
-
Addition: Dropwise add the cyclopropanecarboxylate (1.0 equiv) in THF. Stir for 30 min to ensure complete deprotonation.
-
Azidation: Cannulate a pre-cooled solution of Trisyl Azide (1.2 equiv) in THF into the enolate solution. Crucial: Maintain internal temp < -70°C.
-
Quench: After 5-10 min, quench rapidly with glacial acetic acid (3-4 equiv).
-
Workup: Warm to RT, dilute with Et₂O, wash with sat. NaHCO₃ and brine.
Self-Validating Check: The disappearance of the starting material ester peak in GC-MS and the appearance of the azide IR stretch (~2100 cm⁻¹) confirms conversion.
Mechanistic Visualization
The following diagram illustrates the stereoelectronic path of the electrophilic attack.
Caption: Electrophilic azidation pathway via enolate trapping of Trisyl Azide.
Pathway B: Manganese-Catalyzed C-H Azidation (For 1-Azido-2,2-Disubstituted Cyclopropanes)
For substrates where the cyclopropane ring is already formed and substituted (e.g., gem-dimethylcyclopropane), direct functionalization of the C-H bond is the most modern and efficient approach. This avoids the need for de novo ring synthesis.
The Mechanism
This pathway utilizes a Mn(salen) complex to catalyze a radical group transfer. It is highly selective for tertiary C-H bonds or electron-rich secondary bonds, allowing for the installation of an azide group onto a gem-disubstituted cyclopropane scaffold.
Key Advantage: Uses aqueous NaN₃ (safer than organic azides) and operates under air.[1]
Experimental Protocol
Substrate: 1,1-Dimethylcyclopropane derivatives.
-
Catalyst Prep: Charge a flask with Mn(salen)Cl catalyst (2-5 mol%).
-
Solvent System: Add a biphasic mixture of EtOAc or DCM and aqueous NaN₃ (saturated).
-
Oxidant: Add PhIO (Iodosobenzene) or NFSI as the oxidant/radical initiator source.
-
Reaction: Stir vigorously at RT for 12-24h.
-
Purification: Filter through Celite. The product is often pure enough for downstream use; avoid distillation of azides.
Radical Cycle Visualization
Caption: Mn-catalyzed radical rebound mechanism for direct C-H azidation.
Pathway C: Diazo Transfer to Aminocyclopropanes
When chiral precision is required, the most reliable route is the synthesis of the amine followed by conversion to the azide. This is particularly useful for 1-azido-2,2-disubstituted targets derived from the Kulinkovich reaction.
Sequence:
-
Kulinkovich Reaction: Ester + EtMgBr + Ti(OiPr)₄
Cyclopropanol. -
Modified Kulinkovich (de Meijere): Amide + Grignard + Ti
Aminocyclopropane . -
Diazo Transfer:
-
Reagent: Triflyl azide (TfN₃) or Imidazole-1-sulfonyl azide (simpler, safer).
-
Conditions: CuSO₄ (cat.), K₂CO₃, MeOH/H₂O.
-
Result: Stereoretentive conversion of
to .
-
Comparative Data Analysis
The following table summarizes the suitability of each pathway based on the target structure and scale.
| Feature | Electrophilic Azidation (Pathway A) | Mn-Catalyzed C-H (Pathway B) | Diazo Transfer (Pathway C) |
| Target Motif | 1-Azido-1-Ester (Quaternary) | 1-Azido-2,2-Dialkyl | Chiral Amines |
| Key Reagent | Trisyl Azide / KHMDS | Mn(salen) / NaN₃ | Triflyl Azide / Cu(II) |
| Yield (Avg) | 75 - 92% | 50 - 75% | 85 - 95% |
| Stereocontrol | Substrate Controlled | Catalyst Controlled | Retention of Configuration |
| Scalability | Medium (Cryogenic) | High (Room Temp) | High (If using safe transfer reagents) |
| Risk Profile | Moderate (Unstable intermediates) | Low (Aqueous conditions) | Moderate (Explosive reagents) |
References
-
Electrophilic Azidation of Enolates
- Evans, D. A., et al. "Asymmetric Synthesis of -Azido Carboxylic Acid Derivatives." Journal of the American Chemical Society, 112(10), 4011-4030.
-
Mn-Catalyzed C-H Azidation
-
Groves, J. T., et al. "Manganese-catalyzed late-stage aliphatic C-H azidation."[1] Journal of the American Chemical Society, 137(16), 5300-5303.
-
-
Kulinkovich/de Meijere Cyclopropylamine Synthesis
- de Meijere, A., et al. "Titanium-Mediated Syntheses of Cyclopropylamines." Journal of Organometallic Chemistry, 689(24), 2033-2055.
-
Diazo Transfer Reagents (Safety Focused)
- Goddard-Borger, E. D., & Stick, R. V. "An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride." Organic Letters, 9(19), 3797-3800.
-
Curtius Rearrangement Kinetics on Cyclopropanes
-
Wang, X., et al.[2] "The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides." Journal of Organic Chemistry, 73(24), 9539–9543.
-
Sources
1-Azidocyclopropane-1-carboxamide: A Bioorthogonal Proline Surrogate
Technical Guide for Drug Discovery & Peptidomimetic Design
Part 1: Strategic Value & Core Concept
In the landscape of peptidomimetics, Proline is unique due to its secondary amine structure, which constrains the backbone
1-Azidocyclopropane-1-carboxamide (
Why This Surrogate?
-
Hyper-Rigidity: The cyclopropane ring locks both
and angles more strictly than Proline, strongly promoting -turns and -helical structures. -
The Azido-Gauche Effect: Unlike a simple alkyl group, the azide substituent exerts a stereoelectronic influence (the gauche effect) that stabilizes specific backbone torsions, reinforcing the turn conformation.
-
Bioorthogonality: The azide moiety (
) is chemically inert under physiological conditions but reactive toward alkynes (Click chemistry) or phosphines (Staudinger ligation), allowing the peptide to be used as a probe or "molecular glue" precursor.
Part 2: Synthesis Protocol
Safety Warning: Organic azides, particularly those with a low Carbon-to-Nitrogen ratio (
The synthesis strategy relies on the Diazo Transfer method applied to the parent amino acid (
Workflow Diagram
Figure 1: Synthetic route converting 1-aminocyclopropane-1-carboxylic acid to the target azido-amide.
Step-by-Step Methodology
Phase 1: Diazo Transfer (Synthesis of 1-Azido-ACC)
This step converts the amine of
-
Reagents: 1-Aminocyclopropane-1-carboxylic acid (1.0 eq), ISA·HCl (1.2 eq),
(2.5 eq), (0.01 eq), MeOH. -
Procedure:
-
Dissolve
and in MeOH. -
Add the Copper(II) catalyst.
-
Slowly add ISA·HCl. The mixture will turn turbid.
-
Stir at ambient temperature for 12–16 hours.
-
Workup: Acidify carefully with 1M HCl to pH 2. Extract with EtOAc (
). Dry organic layer over . -
Result: 1-Azidocyclopropane-1-carboxylic acid. (Verify by IR: strong peak at ~2100
).
-
Phase 2: Amidation to Carboxamide
Direct amidation of the sterically hindered cyclopropane acid requires efficient activation. The Mixed Anhydride method is preferred over carbodiimides to avoid side reactions with the azide.
-
Reagents: 1-Azido-ACC (from Phase 1), Isobutyl chloroformate (IBCF), N-Methylmorpholine (NMM), Ammonia (0.5M in Dioxane or THF).
-
Procedure:
-
Dissolve 1-Azido-ACC in anhydrous THF under
atmosphere. Cool to -15°C. -
Add NMM (1.1 eq) followed by dropwise addition of IBCF (1.1 eq). Stir for 15 min to form the mixed anhydride.
-
Add the ammonia solution (2.0 eq) dropwise.
-
Allow the reaction to warm to room temperature over 2 hours.
-
Purification: Concentrate (do not dry completely) and purify via silica gel flash chromatography (EtOAc/Hexane gradient).
-
Characterization: Confirm structure via
-NMR (Cyclopropane protons: 1.2–1.6 ppm) and HRMS.
-
Part 3: Mechanistic & Conformational Analysis
The utility of
Comparative Data: Proline vs. Azido-ACC
| Feature | L-Proline | 1-Aminocyclopropane-1-carboxylic acid (ACC) | 1-Azido-ACC-Amide |
| Backbone Constraint | |||
| Turn Induction | Stabilized | ||
| Electronic Effect | None (Alkyl side chain) | None | Azido Gauche Effect (Dipole stabilization) |
| H-Bond Donor | No (Secondary Amine) | Yes (Primary Amine) | No (Azide is acceptor-poor) |
| Bioorthogonality | None | None | Yes (Click Chemistry) |
The Azido Gauche Effect
In
In the cyclopropane system, this effect is amplified. The rigid ring prevents bond rotation, locking the azide into a specific orientation relative to the carboxamide. This pre-organizes the molecule into a "turn-ready" state, reducing the entropic penalty of binding to a receptor.
Figure 2: Mechanistic basis for the turn-inducing properties of Azido-ACC.
Part 4: Applications in Drug Discovery
Peptidomimetic "Stapling" & Macrocyclization
-amide can be incorporated into peptide sequences to force a turn. Unlike standard proline, the azide handle allows for "Click" macrocyclization.-
Protocol: Incorporate
-amide at position and an alkyne-bearing amino acid (e.g., Propargylglycine) at position or . -
Reaction: CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) yields a triazole staple that locks the peptide into a bioactive helix or loop.
Fragment-Based Drug Discovery (FBDD)
The compound serves as a rigid, polar fragment.
-
Library Design: The amide group can hydrogen bond with target residues, while the azide waits as a "silent" handle.
-
In Situ Click: If the fragment binds near a hydrophobic pocket, it can be reacted with a library of alkynes directly in the biological assay (Target-Guided Synthesis) to grow the fragment into a high-affinity lead.
Proline Editing
In structure-activity relationship (SAR) studies, replacing a Proline residue with
-
Conformational Stringency: Does a tighter turn improve potency?
-
Extension Vector: Can the azide group reach a sub-pocket (via triazole formation) that Proline cannot?
References
-
Conformational Analysis of Azido-Peptides
- Cho, M., et al. (2010). "Azido Gauche Effect on the Backbone Conformation of -Azidoalanine Peptides." The Journal of Physical Chemistry B.
-
Source:
-
Cyclopropane Amino Acids in Peptidomimetics
- Reichelt, A., & Martin, S. F. (2006). "Synthesis and properties of cyclopropane-derived peptidomimetics." Accounts of Chemical Research.
-
Source:
-
Synthesis of 1-Aminocyclopropane-1-carboxylic Acid Derivatives
- Gaucher, A., et al. (2010). "1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis." The Journal of Organic Chemistry. (General reference for ACC scaffold synthesis).
-
Source:
-
Click Chemistry in Peptide Modification
-
Tornøe, C. W., et al. (2002).[1] "Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides." The Journal of Organic Chemistry.
-
Source:
-
-
General Properties of 1-Azidocyclopropane-1-carboxamide
-
Chemical Structure and CAS Registry (1333426-89-3).[2]
-
Source:
-
Sources
Methodological & Application
Application Note: Optimized CuAAC Protocol for 1-Azidocyclopropane-1-carboxamide
Executive Summary
This Application Note details the optimized protocol for performing Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using 1-Azidocyclopropane-1-carboxamide .
While CuAAC is generally robust, this specific building block presents two distinct challenges:
-
Steric Hindrance: The azide is attached to a quaternary carbon within a strained cyclopropane ring, significantly retarding the formation of the copper-azide intermediate compared to primary alkyl azides.
-
High Energy Density: With a Carbon-to-Nitrogen (C/N) ratio of 1:1, this molecule falls into the "explosive" category of organic azides.
This guide provides a self-validating protocol using THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as a stabilizing ligand to accelerate the reaction while maintaining strict safety controls.
Chemical Profile & Safety Assessment
Structural Analysis
The cyclopropane scaffold provides a conformationally restricted mimic of amino acids, useful for "locking" peptide backbones. However, the quaternary center creates a "neopentyl-like" steric environment, slowing the catalytic cycle.
Critical Safety Parameters (C/N Ratio)
Before proceeding, researchers must acknowledge the energetic instability of this substrate.
-
Formula:
-
C/N Ratio Calculation:
WARNING: Standard safety guidelines state that organic azides with
are potentially explosive. This molecule has a ratio of.
Do NOT concentrate to dryness.
Do NOT use halogenated solvents (DCM/CHCl3) (risk of di/triazidomethane formation). [1] * Use predominantly in solution.
Reaction Mechanism & Workflow
The following diagram illustrates the optimized workflow, highlighting the critical "Premix" step required to stabilize the Cu(I) species before it encounters the sterically hindered azide.
Figure 1: Optimized CuAAC Workflow. Note the pre-complexation of Copper and Ligand (Red Node) to prevent catalyst precipitation or oxidation.
Experimental Protocol
Reagents & Stoichiometry
For a standard 0.1 mmol scale reaction.
| Component | Role | Equivalents | Concentration (Stock) | Volume |
| Alkyne Substrate | Reactant A | 1.0 eq | 100 mM (DMSO) | 100 µL |
| 1-Azidocyclopropane... | Reactant B | 1.2 eq | 100 mM (DMSO) | 120 µL |
| CuSO₄ · 5H₂O | Catalyst Source | 0.1 eq | 20 mM (H₂O) | 50 µL |
| THPTA Ligand | Cu(I) Stabilizer | 0.5 eq | 50 mM (H₂O) | 100 µL |
| Sodium Ascorbate | Reductant | 0.5 eq | 100 mM (H₂O) | 50 µL |
| Solvent Buffer | Medium | - | 100 mM Phosphate/tBuOH | to 1 mL |
Step-by-Step Methodology
Step 1: Catalyst Pre-Complexation (Essential)
-
Why: The amide group on the cyclopropane can weakly chelate copper, and the steric bulk slows the reaction. Unligated copper will oxidize or disproportionate before the reaction finishes.
-
Action: In a separate microtube, mix the CuSO₄ solution and THPTA solution. Vortex and let stand for 5 minutes. The solution should remain clear blue/teal.
Step 2: Main Reaction Assembly
-
In a clean glass vial (or Eppendorf), add the Solvent Buffer (typically 1:1 tBuOH:Water or DMSO:Water if solubility is an issue).
-
Add the Alkyne .
-
Add the 1-Azidocyclopropane-1-carboxamide .
-
Add the Cu-THPTA complex prepared in Step 1.
Step 3: Activation
-
Add the Sodium Ascorbate solution last.
-
Observation: The solution may turn from light blue to colorless or pale yellow. If it turns brown/black, oxygen has compromised the reaction (see Troubleshooting).
-
Flush the headspace with Nitrogen/Argon, cap tightly, and stir.
Step 4: Incubation[2]
-
Temperature: Start at Room Temperature (25°C) .
-
Time: Due to the quaternary center, this reaction is slower than usual. Allow 2–16 hours .
-
Heat: If <50% conversion is observed after 4 hours, increase temperature to 40°C . Do not exceed 60°C due to the thermal instability of the strained azide.
Workup and Purification
Because the azide is high-energy, avoid distillation .
-
Copper Scavenging: Add 50 µL of 0.5M EDTA (pH 8.0) to the reaction mixture and stir for 30 minutes. This pulls the copper from the triazole product.
-
Extraction: Dilute with EtOAc. Wash with water (x2) and brine (x1).
-
Note: If the product is very polar (e.g., peptide-based), use solid-phase extraction (C18 Sep-Pak) or direct prep-HPLC injection after filtering.
-
-
Isolation: Dry organic layer over Na₂SO₄ and concentrate carefully (do not heat bath >30°C).
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Reaction Stalled (<20%) | Steric hindrance at quaternary carbon. | Increase Cu loading to 20 mol%. Switch ligand to BTTES (more active). Heat to 40°C. |
| Solution turns Brown | Oxidation of Cu(I) to Cu(II)/Oxides. | Degas solvents thoroughly. Add fresh Sodium Ascorbate (0.5 eq). |
| Precipitate Forms | Catalyst or Reactant insolubility. | Add 10-20% DMSO to the buffer. Ensure THPTA:Cu ratio is at least 5:1. |
| Azide Decomposition | Thermal instability (Ring strain). | STOP. Lower temperature. Check for gas evolution ( |
References
-
Mechanism & Ligands: Rostovtsev, V. V., et al.[4] "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, vol. 41, no.[4] 14, 2002, pp. 2596–2599.
-
THPTA Ligand Protocol: Hong, V., et al. "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation."[2][5] Angewandte Chemie, vol. 48, no. 52, 2009, pp. 9879–9883.
-
Azide Safety: "Safe Handling of Azides." University of Pittsburgh Safety Manual, 2013.
-
Steric Hindrance in CuAAC: Presolski, S. I., et al. "Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology, 2011.[6]
Sources
Synthesis of triazole-linked peptidomimetics from 1-Azidocyclopropane-1-carboxamide
An In-Depth Guide to the Synthesis of Triazole-Linked Peptidomimetics Using 1-Azidocyclopropane-1-carboxamide
Introduction: Engineering Peptide Function with Constrained Triazole Scaffolds
Peptides are central to biological processes, but their therapeutic potential is often hindered by poor metabolic stability and lack of oral bioavailability. Peptidomimetics, molecules that mimic the structure and function of natural peptides, offer a solution to these limitations.[1][2] A key strategy in modern drug design is the introduction of conformational constraints into the peptide backbone to enhance enzymatic stability and receptor selectivity.[3][4] The cyclopropane ring, as the smallest carbocycle, is a powerful tool for this purpose, inducing unique structural features due to its rigid, planar geometry.[5]
This guide details a robust methodology for synthesizing novel peptidomimetics by combining the structural benefits of a cyclopropane-constrained amino acid with the efficiency and versatility of "click chemistry."[6] Specifically, we focus on the use of 1-Azidocyclopropane-1-carboxamide as a unique building block. The azide moiety serves as a handle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry introduced by Sharpless and Meldal.[2][7][8] This reaction allows for the covalent ligation of the cyclopropane unit to an alkyne-functionalized peptide, forming a stable 1,4-disubstituted 1,2,3-triazole ring. This triazole linkage not only serves as a bioisosteric replacement for the native amide bond but also provides a rigid linker that can help maintain a desired peptide conformation.[9][10]
This document provides researchers, chemists, and drug development professionals with the foundational principles, detailed experimental protocols, and expert insights required to successfully synthesize and characterize these advanced peptidomimetic structures.
Section 1: Core Scientific Principles
The Cyclopropane Ring: A Tool for Conformational Rigidity
The incorporation of cyclopropane-containing amino acids into peptide sequences is a proven strategy for improving pharmacological properties.[3][11] The inherent strain and unique electronic character of the cyclopropane ring confer several advantages:
-
Conformational Lock: The tethered nature of the cyclopropyl group restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This pre-organization can lead to higher binding affinity and selectivity for the target receptor.[4]
-
Enhanced Enzymatic Stability: The non-natural cyclopropane structure is resistant to degradation by proteases, which are evolved to recognize and cleave specific peptide sequences. This significantly increases the in vivo half-life of the peptidomimetic.[5]
-
Modulation of Physicochemical Properties: The cyclopropyl fragment can influence properties such as lipophilicity and membrane permeability, which are critical for drug absorption and distribution.[5]
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the gold standard for linking molecules in biological and pharmaceutical chemistry.[7][12] It is a highly efficient variant of the Huisgen 1,3-dipolar cycloaddition, which involves the reaction between an azide and a terminal alkyne to form a five-membered triazole ring.[9][13] The copper(I) catalyst dramatically accelerates the reaction and, critically, controls the regioselectivity to exclusively yield the 1,4-disubstituted triazole isomer.[2][14]
Key features of the CuAAC reaction include:
-
High Efficiency: The reaction proceeds rapidly with near-quantitative yields, even at low reactant concentrations.[7][15]
-
Bioorthogonality: Azides and alkynes are largely inert to the functional groups present in biological systems, ensuring the reaction is highly specific.[6]
-
Mild Conditions: The reaction is typically performed in aqueous or mixed aqueous/organic solvents over a broad pH range (4-11), making it compatible with sensitive biomolecules like peptides.[7][12]
-
Irreversible and Stable Linkage: The resulting triazole ring is chemically robust and resistant to hydrolysis, oxidation, and enzymatic degradation.[6][7]
The catalytic cycle, illustrated below, involves the formation of a copper(I)-acetylide intermediate, which then reacts with the azide in a stepwise manner to form the triazole product and regenerate the copper(I) catalyst.
Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Section 2: Overall Synthetic Workflow
The synthesis of the target peptidomimetic is achieved through a convergent strategy. First, a peptide containing a terminal alkyne functional group is prepared using standard solid-phase peptide synthesis (SPPS). Separately, the key building block, 1-Azidocyclopropane-1-carboxamide, is available. The final step involves the CuAAC ligation of these two fragments in solution, followed by purification.
Caption: Convergent workflow for triazole-linked peptidomimetic synthesis.
Section 3: Materials and Reagents
-
Peptide Synthesis: Fmoc-protected amino acids, Fmoc-L-propargylglycine (Fmoc-Pra-OH), Rink Amide resin, HCTU, DIPEA, DMF, Piperidine, TFA, TIS, Water.
-
Click Reaction: 1-Azidocyclopropane-1-carboxamide, Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O), Sodium Ascorbate (NaAsc), Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), DMSO, PBS or Water (degassed).
-
Purification & Analysis: Acetonitrile (HPLC grade), Water (HPLC grade), Formic Acid or TFA, RP-HPLC system, Mass Spectrometer (ESI-MS).
Section 4: Detailed Experimental Protocols
Protocol 1: Synthesis of Alkyne-Modified Peptide via Fmoc-SPPS
This protocol describes the incorporation of a terminal alkyne using Fmoc-propargylglycine during standard solid-phase peptide synthesis.[12]
-
Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve Fmoc-Pra-OH (3 eq.), HCTU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Add the solution to the resin and agitate for 2 hours at room temperature.
-
Scientist's Note: HCTU is a highly efficient coupling reagent that minimizes racemization. DIPEA acts as a base to activate the carboxyl group for amide bond formation.
-
-
Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 15 minutes.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the desired sequence.
-
Cleavage and Deprotection:
-
After the final Fmoc deprotection, wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Scientist's Note: TIS (triisopropylsilane) is a scavenger that quenches reactive carbocations generated during the cleavage of side-chain protecting groups, preventing side reactions.
-
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge, decant the ether, and repeat the wash.
-
Purification and Lyophilization: Purify the crude peptide via preparative RP-HPLC and lyophilize the pure fractions to obtain a white, fluffy powder. Confirm identity via ESI-MS.
Protocol 2: CuAAC Ligation of Peptide and Azido-Cyclopropane
This protocol details the solution-phase click reaction to conjugate the alkyne-peptide with 1-Azidocyclopropane-1-carboxamide.[12][15][16]
-
Reagent Preparation (Stock Solutions):
-
Peptide: Dissolve the lyophilized alkyne-peptide in degassed water or a DMSO/water mixture to a final concentration of 10 mM.
-
Azide: Dissolve 1-Azidocyclopropane-1-carboxamide (1.2 equivalents relative to the peptide) in the same solvent system.
-
CuSO₄: 20 mM in water.
-
THPTA: 50 mM in water.
-
Sodium Ascorbate: 100 mM in water. Prepare this solution fresh immediately before use.
-
Scientist's Note: THPTA is a water-soluble ligand that stabilizes the catalytically active Cu(I) oxidation state, preventing its oxidation to the inactive Cu(II) and protecting the peptide from oxidative damage.[16] Sodium ascorbate is the reducing agent that generates Cu(I) in situ from the more stable CuSO₄ (Cu(II)) salt.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-peptide solution and the 1-Azidocyclopropane-1-carboxamide solution.
-
Add the THPTA solution, followed by the CuSO₄ solution. Vortex briefly.
-
Self-Validation Checkpoint: At this stage, the solution should be clear. No reaction will occur until the reducing agent is added.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations should be approximately: Peptide (1-2 mM), Azide (1.2-2.4 mM), CuSO₄ (0.2-0.5 mM), THPTA (1-2.5 mM), Sodium Ascorbate (2-5 mM).
-
Vortex the mixture and protect it from light. Incubate at room temperature for 1-4 hours.
-
Scientist's Note: The reaction is often complete within an hour. Progress can be monitored by taking small aliquots and analyzing them via analytical RP-HPLC and ESI-MS.
-
-
Reaction Quenching and Purification:
-
Once the reaction is complete (as determined by HPLC/MS), quench by adding a small amount of EDTA solution to chelate the copper catalyst.
-
Dilute the reaction mixture with HPLC-grade water containing 0.1% TFA.
-
Purify the target peptidomimetic using preparative RP-HPLC.
-
Collect fractions corresponding to the product peak, confirm the mass via ESI-MS, and lyophilize to yield the final product.
-
Section 5: Data Presentation and Characterization
The success of the synthesis is validated through chromatographic and spectrometric analysis.
Table 1: Typical CuAAC Reaction Parameters and Expected Outcomes
| Parameter | Value | Rationale |
| Reactants | Alkyne-Peptide, 1-Azidocyclopropane-1-carboxamide | The core components of the cycloaddition. |
| Molar Ratio (Azide:Alkyne) | 1.2 : 1 | A slight excess of the smaller azide component drives the reaction to completion. |
| Catalyst System | CuSO₄ / Sodium Ascorbate | In situ generation of the active Cu(I) catalyst.[12] |
| Ligand | THPTA | Stabilizes Cu(I) and enhances reaction kinetics in aqueous media.[16] |
| Solvent | DMSO / H₂O (or PBS) | Ensures solubility of both peptide and organic azide. |
| Temperature | Room Temperature (20-25 °C) | The reaction is highly efficient and does not require heating. |
| Reaction Time | 1 - 4 hours | Typically sufficient for >95% conversion. |
| Expected Yield (Post-HPLC) | 60 - 85% | Varies based on peptide sequence and purity of starting materials. |
Characterization
-
RP-HPLC: The product should elute as a single, sharp peak with a different retention time than the starting alkyne-peptide. Purity should be >95%.
-
ESI-MS: The observed mass of the product should match the calculated theoretical mass.
-
Calculation: Mass_Product = Mass_Alkyne-Peptide + Mass_1-Azidocyclopropane-1-carboxamide
-
Section 6: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | Inactive catalyst (oxidized Cu(I)). | Prepare sodium ascorbate solution fresh. Degas all aqueous buffers to remove oxygen. Increase ligand concentration. |
| Poor solubility of reactants. | Increase the percentage of organic co-solvent (e.g., DMSO, t-BuOH). | |
| Multiple Product Peaks | Oxidative damage to peptide (e.g., Met, Cys, Trp). | Ensure thorough degassing of solvents. Use a higher concentration of THPTA ligand.[15] |
| Incomplete reaction. | Increase reaction time or slightly increase the equivalents of azide and catalyst. | |
| Difficulty in Purification | Product co-elutes with starting material. | Optimize the HPLC gradient to improve peak separation. |
| Product is insoluble after lyophilization. | Lyophilize from a solution containing a small amount of a bulking agent like glycine or mannitol, or directly from a dilute acetonitrile/water solution. |
References
-
Click Chemistry in Peptide Synthesis | CuAAC & SPAAC. (URL: [Link])
-
Angell, Y. L., & Burgess, K. (2007). Peptidomimetics via copper-catalyzed azide–alkyne cycloadditions. Chemical Society Reviews, 36(10), 1674-1689. (URL: [Link])
-
Finn, M. G. (2018). Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. Methods in Molecular Biology, 1798, 187-193. (URL: [Link])
-
Tian, J. M., et al. (2025). Copper-catalysed azide–alkyne cycloaddition on live M13 bacteriophage for expanding the molecular diversity of phage-displayed peptide libraries. RSC Chemical Biology. (URL: [Link])
-
Click Chemistry - Biosyntan GmbH. (URL: [Link])
-
Golan-Gerstl, R., et al. (2020). A Rapid and Efficient Building Block Approach for Click Cyclization of Peptoids. Frontiers in Chemistry, 8, 451. (URL: [Link])
-
Holub, J. M., et al. (2012). Click-Based Libraries of SFTI-1 Peptides: New Methods Using Reversed-Phase Silica. Organic Letters, 14(3), 876-879. (URL: [Link])
-
de Souza, M. C. B. V., & de Miranda, L. S. M. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Molecules, 26(10), 3028. (URL: [Link])
-
Click Chemistry Protocols. (URL: [Link])
-
de Souza, M. C. B. V., & de Miranda, L. S. M. (2021). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Molecules, 26(10), 3028. (URL: [Link])
-
Tornøe, C. W., et al. (2002). Peptidotriazoles on Solid Phase:[7][9][12]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057-3064. (URL: [Link])
-
Boudy, F., et al. (2021). 1,2,3-Triazoles as Biomimetics in Peptide Science. Molecules, 26(22), 6982. (URL: [Link])
-
Smith, T. A. D., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. (URL: [Link])
-
1,3-Dipolar cycloaddition - Wikipedia. (URL: [Link])
-
Gayo, L. M., & Suto, M. J. (2008). Click chemistry reactions in medicinal chemistry: applications of the 1,3-dipolar cycloaddition between azides and alkynes. Medicinal Research Reviews, 28(2), 188-220. (URL: [Link])
-
de Souza, M. C. B. V., & de Miranda, L. S. M. (2018). Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development. Molecules, 23(5), 1229. (URL: [Link])
-
Smith, T. A. D., et al. (2025). A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks. Organic Letters. (URL: [Link])
-
Peptide Macrocyclization via Cu-catalyzed 1,3-Dipolar Cycloaddition of Azomethine Ylides. (URL: [Link])
- Stammer, C. H. (1985). The synthesis of cyclopropane amino acids and peptides.
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (URL: [Link])
-
Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. (URL: [Link])
-
On-resin Synthesis and Late-Stage Functionalization of Macrocyclic Peptidomimetics via 5-Iodo-1,4-Triazoles. (URL: [Link])
-
Cini, M., et al. (1993). 1-Aminocyclopropane-1-carboxylic acid derivatives: a new, general synthesis and NMDA receptor complex binding affinity study. Il Farmaco, 48(12), 1663-1674. (URL: [Link])
-
The Synthesis of Carboxylic Acid Derivatives. (URL: [Link])
-
Carboxylic Acids and Their Derivatives. (URL: [Link])
-
A simple synthesis of the ripening agent 1-aminocyclopropane-1-carboxylic acid. (URL: [Link])
-
Synthesis of Carboxylic Acids. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Modular and Scalable Route to Protected Cyclopropane Amino Acid Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jpt.com [jpt.com]
- 8. Click Chemistry - Biosyntan GmbH [biosyntan.de]
- 9. Peptidomimetics via copper-catalyzed azide–alkyne cycloadditions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. 1,2,3-Triazoles as Biomimetics in Peptide Science - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 14. Frontiers | Triazole-Modified Peptidomimetics: An Opportunity for Drug Discovery and Development [frontiersin.org]
- 15. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. confluore.com.cn [confluore.com.cn]
Application Note: 1-Azidocyclopropane-1-carboxamide in Fragment-Based Drug Design (FBDD)
Abstract
This guide details the application of 1-Azidocyclopropane-1-carboxamide (Az-ACC) as a high-value fragment in Fragment-Based Drug Design (FBDD). Unlike traditional aromatic "flat" fragments, Az-ACC offers a rigid,
Introduction: Escaping "Flatland" with Rigid 3D Fragments
In modern FBDD, the "Rule of Three" (Ro3) has evolved to prioritize three-dimensional complexity to improve specificity and solubility. 1-Azidocyclopropane-1-carboxamide represents a premier class of "Minimalist 3D Scaffolds" .
Key Structural Advantages
-
Conformational Rigidity: The cyclopropane ring locks the relative orientation of the amide and azide groups (geminal substitution), reducing the entropic penalty upon protein binding compared to flexible linear linkers.
-
The "Silent" Warhead: The azide group is small, bio-orthogonal, and stable under physiological conditions, yet ready for "Click" chemistry (CuAAC) or strain-promoted ligation.
-
Solubility Anchor: The primary carboxamide provides a critical hydrogen-bond donor/acceptor motif, often serving as the primary "anchor" residue in the S1 or S2 pockets of enzymes (e.g., proteases, kinases).
Chemical Space Comparison
| Feature | Traditional Fragment (e.g., Benzamide) | 1-Azidocyclopropane-1-carboxamide |
| Hybridization | ||
| Vectors | 120° bond angles | ~60° ring strain / 109° substituents |
| Solubility | Low to Moderate | High (Polar Surface Area / MW ratio) |
| Reactivity | Inert (requires functionalization) | Click-Ready (Native Azide) |
Safety Protocol: Handling Low-MW Azides
CRITICAL WARNING: 1-Azidocyclopropane-1-carboxamide has a Carbon/Nitrogen (C/N) ratio of 1.0 (4 Carbons / 4 Nitrogens). According to the "Rule of Six" (C + O / N
Mandatory Safety Controls
-
Never Isolate Neat: Do not rotary evaporate to dryness. Always maintain the compound in solution (e.g., DMSO, t-BuOH, or DCM).
-
Shielding: Perform all synthesis steps behind a blast shield.
-
Scale Limit: Do not synthesize >1 mmol in a single batch without specific energetic materials testing.
-
Quenching: Keep a saturated solution of sodium nitrite (
) and sulfuric acid available to quench unreacted azide waste if necessary.
Protocol: Synthesis via Diazotransfer
Since Az-ACC is not a standard shelf reagent, it must be synthesized from 1-aminocyclopropane-1-carboxylic acid (ACC) using a diazotransfer reagent. The use of Imidazole-1-sulfonyl azide hydrochloride is recommended over triflyl azide due to better stability and shelf-life.
Reagents
-
Precursor: 1-Aminocyclopropane-1-carboxylic acid (ACC) [CAS: 22059-21-8].
-
Reagent: Imidazole-1-sulfonyl azide hydrochloride.[1]
-
Catalyst:
(1 mol%). -
Base:
. -
Solvent: MeOH /
(2:1).
Step-by-Step Synthesis
-
Preparation: In a round-bottom flask, dissolve ACC (1.0 eq) and
(2.5 eq) in MeOH/ . -
Addition: Add Imidazole-1-sulfonyl azide hydrochloride (1.2 eq) and
(0.01 eq). -
Reaction: Stir at room temperature for 12–16 hours. The solution will turn blue (copper coordination).
-
Workup (Solution Phase):
-
Acidify carefully with 1M HCl to pH ~2.
-
Extract into Ethyl Acetate (
). -
Wash organics with brine.
-
Do NOT concentrate to dryness.
-
-
Amidation (One-Pot):
-
To the ethyl acetate solution, add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 30 min.
-
Bubble ammonia gas or add
(excess). -
Monitor by TLC/LC-MS.
-
Purify via prep-HPLC. Isolate as a solution in DMSO for screening.
-
Application Workflow: Kinetic Target-Guided Synthesis (KTGS)
This protocol utilizes the target protein itself to select the best ligand. The protein acts as a template, accelerating the reaction between the Az-ACC fragment bound in one sub-pocket and an alkyne fragment bound in an adjacent pocket.
Experimental Setup
-
Target: Purified protein (e.g., Protease, Kinase) at 10–50
M. -
Fragment A: 1-Azidocyclopropane-1-carboxamide (Az-ACC) [The Anchor].
-
Library B: 50–100 diverse terminal alkynes [The Variable].
KTGS Protocol[2][3][4][5]
-
Incubation: Mix Protein (
) + Az-ACC ( ) + Alkyne Pool ( each) in Phosphate Buffer (pH 7.4). -
Control: Set up a parallel reaction without protein to measure background thermal click rates.
-
Duration: Incubate at 37°C for 24–72 hours.
-
Analysis (LC-MS/MS):
-
Denature protein (acetonitrile crash).
-
Analyze supernatant by Selected Ion Monitoring (SIM) for specific triazole masses.
-
Hit Criteria: A triazole product appearing in the Protein sample but absent (or significantly lower) in the No-Protein control indicates the protein catalyzed the ligation.
-
Visualization: The KTGS Cycle
Figure 1: Kinetic Target-Guided Synthesis (KTGS) workflow. The protein template forces the Az-ACC fragment and a specific alkyne into proximity, catalyzing the formation of a high-affinity bidentate inhibitor.
Application Workflow: Crystallographic Fragment Screening
If KTGS is not feasible, Az-ACC can be used in a standard "Soak-and-Grow" campaign.
Protocol
-
Crystal Soaking: Soak apo-crystals of the target protein in a solution containing 10–50 mM Az-ACC (with <10% DMSO) for 1–24 hours.
-
Data Collection: Collect X-ray diffraction data.
-
Refinement: Look for
electron density difference maps corresponding to the cyclopropane ring and the amide anchor.-
Note: The azide tail may be disordered if it does not find a specific interaction.
-
-
Vector Analysis: If the amide binds (e.g., to the hinge region of a kinase), calculate the vector of the azide group.
-
Growth Strategy: Use the azide vector to design a library of triazoles (via synthetic click chemistry) that extend into adjacent pockets (e.g., hydrophobic back-pockets).
Data Summary: Typical Screening Parameters
| Parameter | Value / Condition |
| Fragment Concentration | 10 mM – 50 mM (Solubility dependent) |
| Soak Time | 1 hr (Fast) to 24 hr (Slow) |
| Cryoprotectant | Ethylene Glycol or Glycerol (ensure Az-ACC solubility) |
| Resolution Requirement | < 2.5 Å (to resolve the cyclopropane ring puckering) |
| Binding Affinity ( | Typically 100 |
References
-
ACC Scaffold in Drug Design
-
Wyrwa, R., et al. (2007). "1-Aminocyclopropane-1-carboxylic acid derivatives: synthesis and biological activity." Bioorganic & Medicinal Chemistry, 15(17), 5734-5744. Link
-
-
Diazotransfer Protocols
-
Goddard-Borger, E. D., & Stick, R. V. (2007). "An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride." Organic Letters, 9(19), 3797-3800. Link
-
-
Kinetic Target-Guided Synthesis (KTGS)
-
Manetsch, R., et al. (2004). "In situ click chemistry: enzyme-generated inhibitors of acetylcholinesterase." Journal of the American Chemical Society, 126(40), 12809-12818. Link
-
-
3D Fragments in FBDD
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 52(21), 6752-6756. Link
-
-
Cyclopropane Synthesis
-
Gaucher, A., et al. (2010). "Syntheses of α-Aminocyclopropanecarboxylic Acids." Chemical Reviews, 110(6), 3600–3640. Link
-
Sources
Application Notes and Protocols: Leveraging 1-Azidocyclopropane-1-carboxamide Linkers for Advanced Bioconjugation
For inquiries, please contact:
Introduction: The Rise of Cyclopropane-Based Linkers in Precision Bioconjugation
In the rapidly evolving landscape of bioconjugation, the demand for precise, stable, and efficient molecular linkages is paramount. These connections are the cornerstone of advanced therapeutics like antibody-drug conjugates (ADCs), sophisticated diagnostic tools, and innovative proteomic studies.[1][2][3] The advent of "click chemistry" has revolutionized this field by offering a suite of bioorthogonal reactions that proceed with high efficiency and selectivity under mild, aqueous conditions.[1][4] Among these, the strain-promoted azide-alkyne cycloaddition (SPAAC) has gained significant traction due to its copper-free nature, which circumvents the cellular toxicity associated with copper catalysts.[4][5]
This application note delves into the unique advantages and practical applications of a specialized class of reagents: 1-Azidocyclopropane-1-carboxamide linkers . The inherent ring strain of the cyclopropane moiety enhances the reactivity of the azide group in SPAAC reactions, paving the way for faster and more efficient conjugations.[4][6] Furthermore, the carboxamide group provides a versatile handle for attachment to biomolecules, typically through amide bond formation with primary amines on proteins.[1][7]
This document will provide researchers, scientists, and drug development professionals with a comprehensive guide to understanding and implementing bioconjugation strategies using these advanced linkers. We will explore the underlying chemical principles, offer detailed, step-by-step protocols for common applications, and provide insights into experimental design and optimization.
Chemical Principles and Mechanistic Insights
The utility of 1-Azidocyclopropane-1-carboxamide linkers stems from two key chemical features: the azide group's participation in click chemistry and the carboxamide's role as an attachment point.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The core of this bioconjugation technique is the SPAAC reaction, a [3+2] cycloaddition between an azide and a strained alkyne, such as a cyclooctyne derivative (e.g., DBCO, BCN).[8][9] The high ring strain of the alkyne significantly lowers the activation energy of the reaction, allowing it to proceed rapidly at room temperature without the need for a copper catalyst.[4][6] The introduction of a cyclopropane ring adjacent to the azide can further modulate the electronic properties and reactivity of the azide, contributing to favorable reaction kinetics. The result is a stable triazole linkage, covalently connecting the two molecules.[10]
Caption: Amide bond formation workflow.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the bioconjugation of a protein (e.g., an antibody) with a molecule of interest using a 1-Azidocyclopropane-1-carboxamide linker.
Part 1: Activation of the Carboxylic Acid and Protein Labeling
This protocol describes the initial step of labeling the target protein with the azide-functionalized linker.
Materials:
-
Target protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
1-Azidocyclopropane-1-carboxamide linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Activation Buffer: Anhydrous DMSO or DMF
-
Desalting spin column or dialysis cassette
Protocol:
-
Reagent Preparation:
-
Activation of the Linker:
-
In a separate microcentrifuge tube, add a 20- to 50-fold molar excess of the linker stock solution relative to the protein. [7] * To the linker solution, add a 1.5-fold molar excess of EDC and NHS (or Sulfo-NHS) stock solutions relative to the linker. [7] * Incubate the activation reaction for 15-30 minutes at room temperature.
-
-
Protein Conjugation:
-
Add the activated linker solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. [1]The optimal reaction time may need to be determined empirically.
-
-
Purification:
-
Remove the excess, unreacted linker and byproducts using a desalting spin column or dialysis against PBS. [7]
-
-
Characterization and Storage:
-
Determine the concentration of the azide-labeled protein using a standard protein assay (e.g., BCA).
-
The degree of labeling (DOL), which represents the average number of linker molecules per protein, can be determined using mass spectrometry (MALDI-TOF or ESI-MS). [7] * Store the azide-labeled protein under conditions that are optimal for the unlabeled protein.
-
Part 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol outlines the "click" reaction between the azide-labeled protein and an alkyne-functionalized molecule of interest (e.g., a fluorescent dye, a drug, or a biotin tag).
Materials:
-
Azide-labeled protein from Part 1
-
Alkyne-functionalized molecule of interest (e.g., DBCO-PEG-Drug)
-
Reaction Buffer: PBS, pH 7.4
-
DMSO or DMF for dissolving the alkyne-functionalized molecule
-
Desalting spin column or other appropriate purification system (e.g., SEC, HIC)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the alkyne-functionalized molecule in DMSO or DMF. The concentration will depend on the specific molecule and its solubility.
-
-
SPAAC Reaction:
-
In a microcentrifuge tube, combine the azide-labeled protein with the Reaction Buffer.
-
Add a 1.5- to 10-fold molar excess of the alkyne-functionalized molecule stock solution to the protein solution. The optimal molar ratio should be determined empirically.
-
Incubate the reaction for 1-4 hours at room temperature, or for longer periods (up to 24 hours) at 4°C, protected from light if using a light-sensitive molecule. [8]
-
-
Purification:
-
Purify the final bioconjugate to remove unreacted alkyne-functionalized molecules and any byproducts. Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) are commonly used methods. [8]
-
-
Characterization:
-
Analyze the final conjugate to confirm successful conjugation and determine the final drug-to-antibody ratio (DAR) if applicable. Techniques such as UV-Vis spectroscopy, mass spectrometry, and SDS-PAGE can be employed.
-
Data Presentation and Interpretation
The success of a bioconjugation reaction is quantified by the Degree of Labeling (DOL) and the final Drug-to-Antibody Ratio (DAR). These parameters are critical for ensuring the efficacy and safety of therapeutic conjugates.
Table 1: Representative Data for a Two-Step Bioconjugation
| Parameter | Method | Typical Result | Interpretation |
| DOL (Azide/Protein) | Mass Spectrometry | 2-4 | Indicates the average number of azide linkers attached per protein molecule. |
| Final DAR | UV-Vis Spectroscopy / Mass Spectrometry | 1.8-3.5 | Represents the average number of drug molecules conjugated to each antibody. A DAR in this range is often desirable for ADCs. |
| Purity | SEC-HPLC | >95% | High purity is essential to minimize unconjugated protein and free drug, which can impact efficacy and cause off-target toxicity. |
| Aggregation | SEC-HPLC | <5% | Low levels of aggregation are crucial for the stability and safety of the final bioconjugate. |
Field-Proven Insights and Troubleshooting
-
Buffer Choice: Avoid buffers containing primary amines (e.g., Tris) during the NHS ester coupling step, as they will compete with the protein for reaction with the activated linker.
-
pH Control: The efficiency of the NHS ester reaction is pH-dependent, with optimal reactivity typically observed between pH 7 and 9. [1]However, protein stability at higher pH should be considered.
-
Stoichiometry: The molar excess of the linker and the alkyne-functionalized molecule will directly impact the final DOL and DAR. It is crucial to optimize these ratios for each specific protein and molecule of interest.
-
Hydrophobicity: The addition of hydrophobic drugs can increase the propensity for aggregation. [11]The inclusion of hydrophilic linkers, such as those containing polyethylene glycol (PEG) spacers, can help to mitigate this issue. [7][11]* Linker Stability: The stability of the linker is a critical factor, especially for in vivo applications. [2][12]The triazole linkage formed during the SPAAC reaction is highly stable.
Conclusion
1-Azidocyclopropane-1-carboxamide linkers represent a valuable addition to the bioconjugation toolbox. Their enhanced reactivity in strain-promoted azide-alkyne cycloaddition, combined with a versatile handle for protein attachment, enables the efficient and precise construction of complex biomolecular conjugates. The protocols and insights provided in this application note are intended to serve as a comprehensive guide for researchers seeking to leverage these advanced linkers in their drug development and research endeavors. By carefully considering the principles of reaction chemistry and optimizing experimental parameters, scientists can achieve robust and reproducible bioconjugation outcomes.
References
-
Alpha Biologics. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. 2024. Available from: [Link]
-
Kovács, L., et al. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. ACS Omega, 2019. Available from: [Link]
-
Creative Biolabs. Conjugation Based on Click Chemistry. 2024. Available from: [Link]
-
Sato, S., et al. Strain-promoted azide–alkyne cycloaddition enhanced by secondary interactions. Organic & Biomolecular Chemistry, 2018. Available from: [Link]
-
Sato, S., et al. Strain-promoted azide-alkyne cycloaddition enhanced by the secondary interactions. ChemRxiv, 2018. Available from: [Link]
-
Schaub, T. A., et al. Strain-Promoted Reactivity of Alkyne-Containing Cycloparaphenylenes. Angewandte Chemie International Edition, 2018. Available from: [Link]
-
D'Agostino, M., et al. Tunable Linkers for Dynamic Thiol-Based Bioconjugation Strategies. ACS Omega, 2024. Available from: [Link]
-
Park, J. H., et al. Linker-Engineered Tyrosine–Azide Coatings for Stable Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) Functionalization. Polymers, 2023. Available from: [Link]
-
Lu, J., et al. Linkers Having a Crucial Role in Antibody–Drug Conjugates. International Journal of Molecular Sciences, 2016. Available from: [Link]
-
Deiters, A., et al. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 2011. Available from: [Link]
-
An, Z., et al. Linker Design for Antibody–Drug Conjugates. Pharmaceutical Research, 2014. Available from: [Link]
-
Vágner, J., et al. Acid‐Stable Ester Linkers for the Solid‐Phase Synthesis of Immobilized Peptides. Chemistry – A European Journal, 2023. Available from: [Link]
-
Kim, E. G., et al. Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Biomaterials Research, 2016. Available from: [Link]
-
Zhang, X., et al. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles. Chemistry – A European Journal, 2020. Available from: [Link]
-
Krüger, A., et al. Recent Advances in Bioorthogonal Ligation and Bioconjugation. ChemBioChem, 2023. Available from: [Link]
-
Popik, V. V., et al. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules, 2023. Available from: [Link]
-
CAS. Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. 2024. Available from: [Link]
-
Pan, D., et al. Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 2021. Available from: [Link]
-
Balova, I. A., et al. Cyclization reactions of cyclopropane derivatives with conjugated carbo- and heterosystems. Russian Chemical Reviews, 2018. Available from: [Link]
-
Lam, K. S., et al. Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. Tetrahedron Letters, 2003. Available from: [Link]
-
van der Meer, S., et al. A Concise Synthetic Approach to Highly Reactive Click-to-Release Trans-Cyclooctene Linkers. ChemRxiv, 2022. Available from: [Link]
-
Axup, J. Y., et al. Click Chemistry Conjugations. Methods in Molecular Biology, 2017. Available from: [Link]
-
Rahman, M. M. Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. YouTube, 2022. Available from: [Link]
-
Albericio, F., et al. Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 2024. Available from: [Link]
-
Combinatorial Chemistry Review. Carboxylic Acid Linkers. 2020. Available from: [Link]
-
Kim, J., et al. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceutics, 2021. Available from: [Link]
-
Brisson, L., et al. 1-Aminocyclopropane-1-carboxylic acid oxidase: insight into cofactor binding from experimental and theoretical studies. Journal of Biological Inorganic Chemistry, 2012. Available from: [Link]
Sources
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Linkers, AOC Linkers | BroadPharm [broadpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Strain-Promoted Reactivity of Alkyne-Containing Cycloparaphenylenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 9. Azide | BroadPharm [broadpharm.com]
- 10. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Microwave-Assisted Synthesis of 1-Azidocyclopropane-1-carboxamide Derivatives
Abstract
This application note details a robust, modular protocol for the synthesis of 1-azidocyclopropane-1-carboxamide derivatives using microwave-assisted organic synthesis (MAOS). The 1,1-disubstituted cyclopropane motif serves as a critical conformational constraint in peptidomimetics, while the azide functionality provides a versatile handle for "click" chemistry (CuAAC) or photoaffinity labeling. Conventional thermal synthesis of this strained ring system is often plagued by long reaction times and low yields due to steric hindrance at the quaternary center. This guide leverages microwave irradiation to accelerate the difficult alkylation and diazo-transfer steps, reducing total process time from days to hours while enhancing purity and safety.
Introduction & Strategic Analysis
The Challenge of the Quaternary Center
The synthesis of 1-aminocyclopropane-1-carboxylic acid (ACC) derivatives involves forming a quaternary carbon within a strained three-membered ring. Classic nucleophilic substitutions (
The Microwave Advantage[1][2]
-
Overcoming Steric Hindrance: Microwave dielectric heating provides rapid energy transfer, efficiently overcoming the high activation energy required to alkylate the quaternary center.
-
Safety in Azidation: The use of shelf-stable diazo-transfer reagents (e.g., imidazole-1-sulfonyl azide) under controlled microwave conditions mitigates the risks associated with traditional explosive azide precursors like triflyl azide.
-
Process Intensification: The entire sequence—from alkylation to final amide coupling—can be performed in standard microwave reactors, facilitating rapid library generation.
Experimental Workflow & Mechanism
The synthesis follows a three-stage "Make-Convert-Couple" strategy:
-
Scaffold Construction: Bis-alkylation of a glycine enolate equivalent.
-
Functional Conversion: Diazo transfer to convert the amine to an azide.[1][2][3][4]
-
Derivatization: Amide coupling to the final target.
Mechanistic Pathway (Graphviz Visualization)
Caption: Modular workflow for the synthesis of 1-azidocyclopropane-1-carboxamide derivatives. Key microwave-assisted steps are highlighted in red.
Materials & Equipment
Reagents
-
Precursor: N-(Diphenylmethylene)glycine ethyl ester (Commercial or synthesized from glycine ethyl ester + benzophenone imine).
-
Alkylation: 1,2-Dibromoethane, Potassium Carbonate (
), Tetrabutylammonium bromide (TBAB). -
Diazo Transfer: Imidazole-1-sulfonyl azide hydrochloride (ISA[1][4][5]·HCl) [Shelf-stable reagent].[1]
-
Coupling: Lithium Hydroxide (LiOH), Amine (
), HATU or EDC/HOBt, DIPEA. -
Solvents: Acetonitrile (MeCN), Methanol (MeOH), Dichloromethane (DCM).
Equipment
-
Microwave Reactor: Single-mode or multi-mode reactor (e.g., CEM Discover, Anton Paar Monowave) capable of pressure control (0–20 bar) and temperature monitoring (IR or fiber optic).
-
Vessels: 10 mL or 35 mL pressure-rated glass vials with crimp/snap caps.
Detailed Protocols
Protocol 1: Microwave-Assisted Cyclopropanation
Synthesis of Ethyl 1-aminocyclopropane-1-carboxylate (ACC-OEt)
Rationale: The double alkylation of the glycine methylene is the rate-limiting step. Microwave irradiation accelerates the formation of the bis-anion and its subsequent ring closure.
-
Preparation: In a 35 mL microwave vial, dissolve N-(diphenylmethylene)glycine ethyl ester (1.0 equiv, 5 mmol) and 1,2-dibromoethane (2.5 equiv) in MeCN (15 mL).
-
Base/Catalyst: Add finely ground
(4.0 equiv) and TBAB (0.1 equiv). Add a magnetic stir bar. -
Microwave Irradiation:
-
Temp: 110°C
-
Time: 20 minutes
-
Power: Dynamic (Max 200W)
-
Stirring: High
-
-
Workup (Hydrolysis): Filter the inorganic salts. To the filtrate, add 1N HCl (10 mL) and stir at room temperature for 1 hour (or MW 50°C for 5 min) to cleave the Schiff base.
-
Purification: Wash with ether (to remove benzophenone). Basify the aqueous layer with
and extract with DCM. Dry and concentrate to yield ACC-OEt .
Protocol 2: Microwave-Assisted Diazo Transfer
Conversion of ACC-OEt to Ethyl 1-azidocyclopropane-1-carboxylate
Rationale: The quaternary amine of ACC is sterically hindered. Using ISA·HCl under microwave conditions drives the reaction to completion rapidly without the need for dangerous triflyl azide.
-
Reagent Setup: In a 10 mL microwave vial, suspend ACC-OEt (1.0 equiv, 2 mmol), ISA·HCl (1.2 equiv), and
(2.5 equiv) in MeOH (5 mL). -
Catalyst: Add
(1 mol%). Note: Copper catalysis is optional but significantly accelerates the reaction. -
Microwave Irradiation:
-
Temp: 60°C (Do not exceed 80°C to prevent azide decomposition)
-
Time: 10 minutes
-
Power: Dynamic (Max 50W)
-
-
Workup: Dilute with water, extract with diethyl ether. Wash organic layer with ammonium chloride solution (to remove Cu). Dry and concentrate.
-
Result: The product is the 1-azido ester , a stable intermediate.
-
Protocol 3: Microwave-Assisted Amidation
Synthesis of the Final 1-Azidocyclopropane-1-carboxamide
Rationale: Direct aminolysis of the ester requires high temperatures which might compromise the azide. A mild hydrolysis followed by peptide coupling is safer and higher yielding for this specific scaffold.
-
Hydrolysis (Step 3a):
-
Dissolve 1-azido ester in THF/Water (1:1). Add LiOH (2 equiv).
-
MW: 80°C, 5 mins. Acidify and extract to get 1-azidocyclopropane-1-carboxylic acid .
-
-
Coupling (Step 3b):
-
In a microwave vial, mix the Azido Acid (1 equiv), Target Amine (
, 1.1 equiv), and HATU (1.2 equiv). -
Dissolve in DMF (3 mL). Add DIPEA (3 equiv).
-
Microwave Irradiation:
-
Temp: 60°C
-
Time: 10 minutes
-
-
-
Purification: Dilute with EtOAc, wash with brine/LiCl solution. Purify via flash chromatography (Silica, Hex/EtOAc).
Safety & Handling (Critical)
-
Azide Hazards: While organic azides with a
ratio > 3 are generally stable, always work behind a blast shield. Never use chlorinated solvents (DCM) with sodium azide (forms explosive di-azidomethane), though ISA·HCl is safe with DCM. -
Microwave Vessels: Use only certified pressure vessels. Do not fill vessels more than 60% to allow for headspace expansion.
-
Temperature Limits: Keep reactions involving the azide group below 100°C to prevent thermal decomposition (nitrene formation/rearrangement).
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Low Yield in Step 1 | Inefficient stirring; Base clumping | Use finely ground |
| Incomplete Diazo Transfer | Steric hindrance | Increase MW time to 20 min or add 5 mol% |
| Azide Decomposition | Temperature too high | Limit MW temperature to 60°C; check internal temperature probe accuracy. |
| Amide Coupling Failure | Amine nucleophilicity | For unreactive anilines, switch to acid chloride method (generate acid chloride with oxalyl chloride at RT, then couple). |
References
-
Microwave-Assisted Synthesis of ACC Derivatives
-
Microwave-Assisted Nucleophilic Substitution
-
Ju, Y., Kumar, D., & Varma, R. S. (2006). Revisiting Nucleophilic Substitution Reactions: Microwave-Assisted Synthesis of Azides, Thiocyanates, and Sulfones in an Aqueous Medium. The Journal of Organic Chemistry, 71(17), 6697–6700. Link
-
-
Green Amidation Protocols
-
Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium and mechanistic considerations. Tetrahedron, 57(45), 9199-9223. Link
-
-
Diazo Transfer Mechanism
-
Neyyappadath, R. M., et al. (2016). An Updated Synthesis of the Diazo-Transfer Reagent Imidazole-1-sulfonyl Azide Hydrogen Sulfate. Journal of Organic Chemistry, 81(10), 4412–4419. Link
-
Sources
- 1. (PDF) Mechanistic studies on the diazo transfer reaction [academia.edu]
- 2. researchgate.net [researchgate.net]
- 3. 1H-Imidazole-1-sulfonyl azide sulfate | 1357503-23-1 | Benchchem [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
- 6. Azide synthesis by diazotransfer [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: 1-Azidocyclopropane-1-carboxamide Intermediates
Status: Operational Role: Senior Application Scientist Topic: Purification & Handling of High-Energy Azide Intermediates[1]
CRITICAL SAFETY OVERRIDE: READ BEFORE PROCEEDING
STOP. Before attempting to purify 1-azidocyclopropane-1-carboxamide, you must perform a mandatory energetic assessment.[1]
This molecule (
-
Formula:
-
The Rule: Organic azides with a ratio
are considered explosive hazards . -
The Directive: Do NOT concentrate this compound to dryness on a rotary evaporator. Do NOT distill. Friction, heat, or metal contact can trigger detonation.[1]
Recommendation: The safest "purification" is to telescope this intermediate directly into the next step (e.g., Curtius rearrangement or Click reaction) without isolation. If isolation is experimentally required, proceed only with the Solution-State Protocols detailed below.
Module 1: Workflow Decision Matrix
Use this logic flow to determine the safest purification strategy for your specific application.
Figure 1: Decision matrix prioritizing safety. Isolation should be the last resort.
Module 2: Troubleshooting Guides & FAQs
Topic: Chromatography Issues (Decomposition & Tailing)
Q: My compound degrades on the silica column, and I see gas evolution. What is happening?
A: You are likely witnessing acid-catalyzed decomposition.[1]
Cyclopropyl azides are sensitive to the acidic nature of standard silica gel (
Protocol: Neutralized Silica Flash Chromatography To safely purify this intermediate, you must buffer the stationary phase.
-
Prepare the Slurry: Mix Silica Gel 60 with your non-polar mobile phase (e.g., Hexanes or Pentane).
-
The Neutralization Step: Add 1% v/v Triethylamine (TEA) to the slurry. Stir for 5 minutes.
-
Pack the Column: Pour the slurry. Flush with 2 column volumes (CV) of the mobile phase containing 1% TEA.
-
Load Sample: Load your crude azide as a concentrated solution (do not dry load on silica).
-
Elute: Use a gradient of Hexanes/Ethyl Acetate (containing 0.5% TEA).
Result: The TEA neutralizes acidic sites, preventing ring-opening and azide decomposition.[1]
Topic: Isolation & Solvent Removal
Q: How do I remove the solvent if I can't use the rotovap? A: You must use "Solvent Switching" or "Partial Concentration" techniques. Never dry to a solid film.
The "Telescope" Workup Protocol:
-
Extraction: Perform your standard aqueous workup (e.g., brine wash).
-
Drying: Dry the organic layer over
(avoid if the solution is slightly acidic/sensitive). Filter. -
Concentration Limit: Place the flask on the rotary evaporator. Set the bath to < 30°C .
-
The Stop Point: Concentrate only until the total volume is ~10% of the original. Do not proceed to dryness. [1]
-
Solvent Switch: Add the solvent required for the next reaction (e.g., Toluene for a Curtius rearrangement).
-
Repeat: Concentrate again to remove the lower-boiling extraction solvent, leaving the azide dissolved in the high-boiling reaction solvent.
Topic: Impurity Profiling
Q: I see a new spot on TLC that is more polar than my azide. What is it? A: This is likely the ring-opened alcohol or the primary amide resulting from hydrolysis.
Diagnostic Table: Common Impurities
| Impurity Type | Origin | TLC Appearance | Prevention |
| Ring-Opened Product | Acidic hydrolysis of cyclopropane | More polar, streaks | Use 1% TEA in eluent; avoid acidic workups.[1] |
| Isocyanate | Thermal rearrangement (Curtius) | Less polar, very reactive | Keep all solutions < 25°C. Store in freezer. |
| Primary Amide | Hydrolysis of the carboxamide | Very polar (baseline) | Ensure anhydrous conditions; dry solvents thoroughly. |
Module 3: Advanced Purification (Crystallization)
Q: I absolutely need a solid for X-ray/Analytical characterization. How do I crystallize it safely? A: Use a Cold Anti-Solvent Precipitation method. Avoid heat-based recrystallization.[1]
Protocol: Cold Precipitation
-
Dissolution: Dissolve the crude oil in a minimum amount of Dichloromethane (DCM) or Diethyl Ether at room temperature.
-
Anti-Solvent Addition: Slowly add Pentane or Hexanes until the solution turns slightly cloudy.
-
Clarification: Add just enough DCM dropwise to make it clear again.
-
Cryo-Crystallization: Place the sealed vial in a -20°C freezer for 24 hours. Do not disturb.
-
Filtration: Filter the resulting crystals on a chilled frit. Do not dry under high vacuum for extended periods (sublimation/shock risk).
Module 4: Emergency Decontamination
Q: I spilled the azide solution on the bench. How do I clean it? A: Do not wipe it up with dry paper towels (friction risk).
-
Dilute: Immediately cover the spill with excess solvent (DCM or Ethanol) to keep it wet.
-
Quench: Treat the area with a 10% Ceric Ammonium Nitrate (CAN) solution or a specific azide neutralization kit. This oxidizes the azide to safe nitrogen gas.
-
Clean: Once gas evolution ceases, absorb with wet vermiculite or spill pads.
References
-
Bräse, S., et al. (2005).[2] "Organic Azides: An Exploding Diversity of a Unique Class of Compounds."[2] Angewandte Chemie International Edition, 44(33), 5188–5240. Link
- Klapötke, T. M. (2011). "Chemistry of High-Energy Materials." De Gruyter.
-
Smith, P. A. S. (1984). "Azides and Nitrenes: Reactivity and Utility."[1] Academic Press.
-
University of California, Santa Barbara. (2023). "Laboratory Safety Fact Sheet #26: Synthesizing, Purifying, and Handling Organic Azides." Link
- Peer, M., et al. (2016). "Safety of Organic Azides." Journal of Organic Chemistry. (General guidelines on azide stability and handling).
Disclaimer: This guide is for informational purposes for trained chemical professionals. The handling of energetic azides carries inherent risks.[3][4] Always consult your institution's Chemical Hygiene Officer before scaling up.
Sources
Minimizing byproduct formation in cyclopropane carboxamide synthesis
Introduction
Welcome to the technical support guide for the synthesis of cyclopropane carboxamide. This document is designed for researchers, chemists, and drug development professionals who are working with this valuable synthetic intermediate. Cyclopropane carboxamide is a crucial building block, often used in the synthesis of pharmaceuticals and agrochemicals, where high purity is paramount[1]. However, its synthesis is not without challenges, and the formation of byproducts can lead to reduced yields and complex purification steps.
This guide provides in-depth, troubleshooting-focused advice in a question-and-answer format. We will explore the causality behind common issues, offer field-proven protocols to mitigate them, and provide a foundational understanding of the underlying chemistry to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reaction Inefficiency & Low Yield
Question 1: My amidation of cyclopropanecarboxylic ester with ammonia is showing low conversion. What factors are critical for driving this reaction to completion?
This is a very common issue. The direct amidation of an ester is an equilibrium-driven process, so achieving high conversion requires careful optimization of several parameters. Simply mixing an ester with ammonia is often inefficient.
Underlying Chemistry: The reaction is a nucleophilic acyl substitution where ammonia displaces the alcohol from the ester. To shift the equilibrium towards the amide product, you must either use a large excess of ammonia (often under pressure) or remove the alcohol byproduct as it forms. Furthermore, the reaction is often kinetically slow and requires catalysis.
Troubleshooting & Optimization:
-
Catalyst Selection is Key: The reaction is typically catalyzed by an alkali metal alcoholate. While sodium methoxide can be used, the choice of alcoholate and the corresponding ester can significantly impact yield. A patent by Bayer AG suggests that using a C4-C8 alcohol ester (like isobutyl cyclopropanecarboxylate) with the corresponding alcoholate (like sodium isobutoxide) in the absence of other hydrocarbon solvents can lead to purities greater than 99% and yields up to 98%[1]. This is because the higher boiling alcohol is easier to manage than methanol, and the system can be more efficient.
-
Temperature and Pressure: The reaction is typically run at elevated temperatures (60–200 °C) and, consequently, at elevated pressures (up to 6 bar) to maintain ammonia in the liquid phase and increase reaction rates[1][2].
-
Solvent System: While some older methods required co-solvents like toluene[2], more efficient, modern processes run in the absence of hydrocarbon solvents, using the parent alcohol of the ester as the medium[1]. This simplifies workup and recycling.
Experimental Protocol: High-Yield Amidation of Isobutyl Cyclopropanecarboxylate[1]
-
Reactor Setup: Charge a suitable autoclave with isobutyl cyclopropanecarboxylate, isobutanol, and a catalytic amount of 35% sodium isobutoxide solution in isobutanol.
-
Ammonia Addition: Seal the autoclave and add liquid ammonia (approx. 18.6 g per 96.4 g of ester).
-
Reaction: Heat the mixture to 80 °C. A pressure of approximately 4 bar will develop. Maintain these conditions with stirring for 12 hours.
-
Workup & Isolation:
-
Cool the reaction mixture to approximately 70 °C to initiate crystallization.
-
Continue cooling to 20 °C to obtain a crystalline slurry.
-
Filter the slurry and wash the collected crystals with fresh isobutanol.
-
Dry the crystals under vacuum (e.g., 50 °C, 300 mbar) to yield high-purity cyclopropane carboxamide.
-
-
Recycling: The mother liquor, which contains the alcoholate catalyst and unreacted starting materials, can be concentrated and reused in subsequent batches to maximize overall yield[1][2].
Question 2: I am using the cyclopropanecarbonyl chloride route with ammonia, but my yield is inconsistent. What are the most common pitfalls?
This method is often very fast and high-yielding but is sensitive to procedural details. The primary byproduct is ammonium chloride (NH₄Cl), which must be efficiently removed.
Underlying Chemistry: This is a rapid and generally irreversible reaction between a highly reactive acid chloride and ammonia. The main challenges are related to handling and purification rather than reaction equilibrium.
Troubleshooting & Optimization:
-
Moisture Control: Cyclopropanecarbonyl chloride is highly sensitive to moisture and will readily hydrolyze to cyclopropanecarboxylic acid. Ensure all glassware is oven-dried and use anhydrous solvents (like dichloromethane)[3].
-
Ammonia Stoichiometry: At least two equivalents of ammonia are required. The first equivalent reacts to form the amide, and the second neutralizes the HCl byproduct to form ammonium chloride. Using a continuous stream or a large excess of ammonia gas ensures the reaction goes to completion and that the medium does not become acidic, which could potentially harm the cyclopropane ring[3][4].
-
Efficient NH₄Cl Removal: The ammonium chloride salt precipitates from the organic solvent. It must be thoroughly removed by filtration. A subsequent wash of the organic filtrate, perhaps with a very small amount of dilute aqueous base and then water, can remove any remaining traces, but care must be taken to avoid hydrolysis of the amide product.
Category 2: Byproduct Formation & Purity
Question 3: My final product is contaminated with cyclopropanecarboxylic acid after workup. How can I prevent its formation?
The presence of the corresponding carboxylic acid is almost always due to hydrolysis of either the starting material (ester or acyl chloride) or the final amide product.
Underlying Chemistry: Amides can be hydrolyzed back to carboxylic acids under either acidic or basic aqueous conditions, particularly at elevated temperatures. The workup procedure is a critical point where this byproduct can form.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for carboxylic acid contamination.
Mitigation Strategies:
-
Neutralize Carefully: During workup of the ester amidation, if acid is used to neutralize the basic alcoholate catalyst, add it slowly at low temperatures and bring the pH only to neutral (pH ~7) before extraction[1].
-
Avoid Excess Water and Heat: Minimize the contact time of your product with aqueous layers, especially if they are not neutral. Do not heat the reaction mixture during aqueous extraction.
-
Purification: If the acid has already formed, it can often be removed by recrystallization. Cyclopropane carboxamide can be recrystallized from hot water or isobutanol[1][5].
Question 4: I'm observing a loss of my cyclopropane ring integrity, leading to unknown byproducts. What conditions should I strictly avoid?
The three-membered cyclopropane ring is strained and can be susceptible to opening under certain conditions, particularly in the presence of strong acids.
Underlying Chemistry: Strong Brønsted or Lewis acids can protonate the cyclopropane ring or an adjacent substituent, leading to a carbocationic intermediate. This intermediate can then undergo a ring-opening rearrangement to alleviate the inherent ring strain, forming more stable acyclic products[4].
Caption: Mechanism and prevention of acid-catalyzed ring opening.
Preventative Measures:
-
Use Milder Acids: If an acidic quench or wash is necessary, use dilute or weaker acids (e.g., dilute HCl, saturated ammonium chloride solution) and maintain low temperatures[4].
-
Avoid Strong Lewis Acids: Be cautious with Lewis acids during any subsequent reaction steps, as they can also catalyze ring-opening[4].
-
Transition Metals: While less common in the direct synthesis of the carboxamide, be aware that certain transition metals can insert into the C-C bonds of the cyclopropane ring, leading to cleavage. This is a consideration for any subsequent cross-coupling reactions[4].
Data Summary: Comparison of Synthesis Routes
The choice of synthetic route can significantly influence purity, yield, and the byproduct profile. The following table summarizes key aspects of the most common methods.
| Feature | Ester Amidation (Optimized) | Acyl Chloride Amidation | Direct Carboxylic Acid Amidation |
| Primary Reagents | Cyclopropanecarboxylic Ester, NH₃ | Cyclopropanecarbonyl Chloride, NH₃ | Cyclopropanecarboxylic Acid, NH₃ |
| Typical Catalyst | Alkali Metal Alcoholate (e.g., NaOiBu)[1] | None required | None required[6] |
| Conditions | 60-150 °C, 1-6 bar[1][2] | 20 °C, atmospheric pressure[3] | 200-260 °C, 10-100 bar[6] |
| Key Byproducts | Unreacted Ester, Parent Alcohol | Ammonium Chloride (NH₄Cl) | Unreacted Carboxylic Acid |
| Primary Advantages | High purity (>99%), potential for catalyst/solvent recycling, high yield (up to 98%)[1]. | Fast, high conversion, mild temperature. | Atom economical, avoids catalysts and solvents. |
| Primary Challenges | Requires pressure vessel, catalyst handling. | Moisture-sensitive starting material, stoichiometric solid byproduct. | Requires high-pressure/high-temperature reactor. |
References
- HORN, K., et al. (1991). Process for the preparation of cyclopropanecarboxamide. U.S.
-
DEAVILA, S., et al. Processes For The Preparation Of Cyclopropanecarboxylic Acid. Quick Company. [Link]
-
Organic Chemistry Portal. Synthesis of cyclopropanes. [Link]
- HORN, K., et al. (1997). Process for the preparation of cyclopropanecarboxamide. U.S.
- LI, Y., et al. (2009). Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method.
Sources
- 1. US5068428A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
- 2. US5659081A - Process for the preparation of cyclopropanecarboxamide - Google Patents [patents.google.com]
- 3. CYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101445466A - Method for purifying 2, 2-dimethyl-cyclopropane carboxamide produced by biocatalytic method - Google Patents [patents.google.com]
- 6. "Processes For The Preparation Of Cyclopropanecarboxylic Acid" [quickcompany.in]
Stability of 1-Azidocyclopropane-1-carboxamide in acidic vs basic buffers
Welcome to the technical support guide for 1-Azidocyclopropane-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and troubleshooting advice regarding the stability of this compound in various buffer systems.
General Stability Profile & Core Concepts
1-Azidocyclopropane-1-carboxamide incorporates three key functional groups: a tertiary azide, a carboxamide, and a cyclopropane ring. The overall stability of the molecule is a composite of the individual sensitivities of these groups to experimental conditions, particularly pH.
-
Cyclopropane Ring: This three-membered ring is inherently strained, with C-C-C bond angles of 60° instead of the ideal 109.5° for sp³ hybridized carbons.[1] This strain energy makes the ring thermodynamically unstable, although it is often kinetically stable.[2] It is particularly susceptible to ring-opening under acidic conditions, a reaction that relieves the strain.[3][4]
-
Amide Group: The amide bond is exceptionally stable and is the cornerstone of peptides and proteins.[5] Its hydrolysis to a carboxylic acid and an amine requires harsh conditions, such as heating with strong acids or bases.[6]
-
Azide Group: The azide functional group is generally stable across a broad pH range (approx. 4 to 12).[7] However, strong acidic conditions (pH < 4) should be approached with caution, as protonation can form hydrazoic acid (HN₃), which is volatile, highly toxic, and potentially explosive.[7][8][9]
Based on these principles, 1-Azidocyclopropane-1-carboxamide is expected to be most stable at or near neutral pH and more susceptible to degradation under strongly acidic conditions than basic ones.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-Azidocyclopropane-1-carboxamide in aqueous buffers?
The molecule has three potential points of degradation, with the likelihood of each pathway being highly dependent on pH and temperature:
-
Acid-Catalyzed Amide Hydrolysis: Under strong acidic conditions and typically with heat, the amide can hydrolyze to form 1-azidocyclopropane-1-carboxylic acid and ammonia.
-
Base-Catalyzed Amide Hydrolysis: In the presence of a strong base (e.g., NaOH) and heat, the amide can be hydrolyzed to the corresponding carboxylate salt.[10]
-
Acid-Catalyzed Cyclopropane Ring-Opening: The strained cyclopropane ring is susceptible to opening under acidic conditions, which can lead to a variety of rearranged products. This pathway is often competitive with amide hydrolysis and can be promoted by strong acids and elevated temperatures.[3]
Q2: How does the molecule behave under acidic conditions (pH 1-6)?
Under strongly acidic conditions (e.g., pH < 2, using strong acids like HCl or H₂SO₄), two primary degradation pathways are possible: amide hydrolysis and cyclopropane ring-opening. The ring-opening is often kinetically favored over amide hydrolysis, especially if the structure can form a stable carbocation intermediate upon ring opening.[4] In moderately acidic conditions (pH 4-6), the molecule is expected to be significantly more stable, as these conditions are generally not harsh enough to promote either amide hydrolysis or substantial ring-opening.[3][7] A critical safety concern is the protonation of the azide group to form hydrazoic acid under strong acid conditions.[9][11]
Q3: What is the expected stability under basic conditions (pH 8-13)?
The molecule is generally more stable in basic media compared to strongly acidic media, primarily because the cyclopropane ring is resistant to base-catalyzed degradation.[3] The primary concern under basic conditions is the slow hydrolysis of the amide bond. This reaction typically requires a strong base (e.g., pH > 12) and elevated temperatures to proceed at a significant rate.[6][10] In mildly basic buffers (pH 8-10), the molecule should exhibit good stability for typical experimental durations at room temperature.
Q4: For applications like bioconjugation, what is the optimal pH range to maintain the molecule's integrity?
For most applications, a pH range of 6.5 to 8.5 is recommended. This range represents a safe compromise that avoids the primary risks associated with pH-induced degradation:
-
Avoids Acid-Catalyzed Ring-Opening: By staying above pH 6, the risk of acid-catalyzed degradation of the cyclopropane ring is minimized.
-
Avoids Azide Protonation: This range is well above the pKa of hydrazoic acid, preventing its formation.
-
Minimizes Amide Hydrolysis: Both acid- and base-catalyzed amide hydrolysis are extremely slow in this near-neutral range.
Troubleshooting Guide
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of starting material in acidic buffer (e.g., pH 2 TFA/water). | Acid-catalyzed cyclopropane ring-opening. This is often faster than amide hydrolysis and is exacerbated by strong acids and heat. | 1. Use a Milder Buffer: Switch to a buffer with a higher pH (e.g., pH 4-5 acetate or formate buffer) if the experiment allows. 2. Reduce Temperature: Perform the reaction at a lower temperature (e.g., 0-4 °C) to disfavor the ring-opening pathway.[3] 3. Limit Exposure Time: Minimize the duration the compound is exposed to the acidic conditions. |
| Formation of multiple, unidentified product peaks on LC-MS analysis after acidic workup. | Complex rearrangement following ring-opening. The carbocation intermediate formed during acid-catalyzed ring-opening can undergo various rearrangements, leading to a mixture of products. | In addition to the solutions above, consider an alternative purification strategy that avoids strongly acidic conditions, such as normal-phase chromatography or crystallization. |
| Slow degradation observed over time in a basic buffer (e.g., pH 12 Borate). | Base-catalyzed amide hydrolysis. This is an expected, albeit typically slow, degradation pathway.[10] | 1. Work at Lower Temperatures: Store stock solutions and perform experiments at reduced temperatures. 2. Use the Minimum Required pH: If possible, lower the buffer pH to a range where the reaction is still viable but hydrolysis is slower (e.g., pH 9-10). 3. Avoid Prolonged Storage: Prepare solutions in basic buffers fresh and use them promptly. |
| Safety Concern: Working with the compound in concentrated strong acids. | Formation of hydrazoic acid (HN₃). Protonation of the azide group creates a substance that is highly toxic and explosive.[7][9] | NEVER work with this compound in concentrated strong acids without appropriate engineering controls (e.g., a certified chemical fume hood) and personal protective equipment. Always quench acidic solutions carefully. |
Summary of pH-Dependent Stability
| pH Range | Primary Concern(s) | Expected Relative Stability |
| 1 - 3 | Cyclopropane Ring-Opening, Amide Hydrolysis, Hydrazoic Acid Formation | Very Low / Unstable |
| 4 - 6 | Minor Amide Hydrolysis (slow) | Moderate to High |
| 6.5 - 8.5 | Minimal Degradation | High / Optimal |
| 9 - 11 | Slow Amide Hydrolysis | Moderate to High |
| 12 - 14 | Amide Hydrolysis | Low / Unstable |
Visualizing Degradation Pathways & Workflows
Chemical Degradation Pathways
The following diagrams illustrate the potential degradation mechanisms under acidic and basic conditions.
Caption: Potential degradation pathways in acidic vs. basic conditions.
Experimental Workflow: pH Stability Study
This workflow outlines a robust method for quantifying the stability of 1-Azidocyclopropane-1-carboxamide across a range of pH values.
Caption: Experimental workflow for a pH-dependent stability assay.
Protocol: pH-Dependent Stability Assessment via LC-MS
This protocol provides a self-validating system to determine the kinetic stability of 1-Azidocyclopropane-1-carboxamide.
1. Materials & Reagents
-
1-Azidocyclopropane-1-carboxamide
-
HPLC-grade Acetonitrile (ACN) and Water
-
DMSO (or other suitable organic solvent)
-
Buffer components (e.g., HCl, Glycine, Phosphate, Borate salts)
-
Formic Acid (for LC-MS mobile phase)
-
HPLC or UPLC system coupled to a Mass Spectrometer (MS)
2. Buffer Preparation
-
Prepare a set of aqueous buffers covering the desired pH range. A common set includes:
-
pH 2.0 (0.01 M HCl)
-
pH 4.0 (0.01 M Acetate Buffer)
-
pH 7.4 (0.01 M Phosphate Buffered Saline - PBS)
-
pH 9.0 (0.01 M Borate Buffer)
-
pH 12.0 (0.01 M Glycine-NaOH Buffer)
-
-
Verify the final pH of each buffer with a calibrated pH meter.
3. Sample Preparation & Incubation
-
Prepare a 10 mM stock solution of 1-Azidocyclopropane-1-carboxamide in DMSO.
-
Label a series of microcentrifuge tubes for each pH and time point.
-
In a temperature-controlled block set to 37°C, add 495 µL of each buffer to its respective tubes. Allow buffers to equilibrate to temperature.
-
To initiate the experiment (t=0), add 5 µL of the 10 mM stock solution to each tube (final concentration = 100 µM). Vortex briefly.
-
Immediately withdraw the t=0 sample: Take 50 µL from the incubation mixture and add it to a labeled HPLC vial containing 450 µL of a 50:50 ACN:Water solution. This quenches the reaction and prepares the sample for analysis.
4. Time Course Sampling
-
At subsequent time points (e.g., 1, 2, 4, 8, 24 hours), repeat the sampling step described above for each pH condition.
-
Store quenched samples at 4°C until all time points are collected for LC-MS analysis.
5. LC-MS Analysis
-
Analyze all samples using a suitable reversed-phase LC method that provides good separation of the parent compound from any potential degradants.
-
Use the mass spectrometer to monitor the parent compound's mass-to-charge ratio (m/z) using selected ion monitoring (SIM) for maximum sensitivity and specificity.
-
Integrate the peak area of the parent compound for each sample.
6. Data Analysis
-
For each pH, normalize the peak areas at each time point to the peak area at t=0 to get the "% Remaining".
-
Plot ln(% Remaining) versus time (in hours) for each pH.
-
The slope of this line is the degradation rate constant (k).
-
Calculate the half-life (t½) at each pH using the formula: t½ = 0.693 / k .
This protocol provides quantitative data on the compound's stability, allowing for informed decisions on buffer selection, storage conditions, and reaction parameters.
References
-
Allen, A. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications. Vertex AI Search.[6]
-
BenchChem. (2025). Stability of fluorocyclopropane moiety under acidic vs basic conditions.[3]
-
BenchChem. (2025). Azide Group Stability: A Technical Support Guide for Researchers.[7]
-
Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.[10]
-
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry.[5]
-
O'Connor, C. J., & O'Donoghue, A. C. (1970). Acidic and Basic Amide Hydrolysis. ResearchGate.[12]
-
University of Calgary. Ch20 : Amide hydrolysis.
-
Wikipedia. Azide.[13]
-
BenchChem. (2025). Technical Support Center: Stability of the Azide Group in Amine and Carboxyl Reactions.[14]
-
BenchChem. (2025). An In-depth Technical Guide to the Stability and Degradation Pathways of Azidobenzene.[15]
-
Chemistry LibreTexts. (2024, June 18). 4.3: Stability of Cycloalkanes - Ring Strain.[1]
-
Hayon, E., & Simic, M. (1970). Formation and Reactions of Azide Radicals. DTIC.[16]
-
Various Authors. (2016, December 23). Is azide group is stable in acid amine coupling reaction condition? ResearchGate.[11]
-
Stanford Environmental Health & Safety. Information on Azide Compounds.[8]
-
University of Pittsburgh Safety. (2013, February 1). Safe Handling of Azides.[9]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate.[17]
-
Chen, Y., et al. (2017). On the pH-optimum of activity and stability of proteins. PMC - NIH.[18]
-
Wang, C. (2026, January 7). Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One).[2]
-
ChemicalForce. (2022, October 18). How Azides Really Decompose. YouTube.[19]
-
StackExchange. (2021, September 13). Mechanism of acid-catalyzed ring opening of a cyclopropane ring.[4]
-
Ashenhurst, J. (2014, April 3). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.[20]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Study on Enantioselective Catalysis of Cyclopropane Ring Opening Reactions (Part One) - Oreate AI Blog [oreateai.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Azide - Wikipedia [en.wikipedia.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. apps.dtic.mil [apps.dtic.mil]
- 17. researchgate.net [researchgate.net]
- 18. On the pH-optimum of activity and stability of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-Azidocyclopropane-1-carboxamide: A Predictive Analysis
Introduction
1-Azidocyclopropane-1-carboxamide is a novel small molecule of interest in medicinal chemistry and drug development due to its unique combination of a strained cyclopropane ring, an energetic azide group, and a versatile carboxamide moiety. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and metabolic studies. This guide provides a predictive comparison of the fragmentation patterns of 1-Azidocyclopropane-1-carboxamide under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). In the absence of direct experimental data for this specific molecule, this analysis is built upon well-established fragmentation principles for organic azides, amides, and cyclopropyl systems, supported by authoritative literature.
This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the mass spectrometric analysis of novel and potentially energetic small molecules. We will delve into the causal mechanisms behind the predicted fragmentation pathways, providing a robust framework for interpreting future experimental data.
Predicted Fragmentation Patterns: A Tale of Two Ionization Techniques
The choice of ionization technique is paramount in determining the extent of fragmentation observed in a mass spectrum. "Hard" ionization methods like EI impart significant energy to the analyte, leading to extensive fragmentation, while "soft" techniques like ESI typically yield the intact protonated molecule, with fragmentation induced via collision-induced dissociation (CID).
Electron Ionization (EI-MS): A High-Energy Interrogation
Electron Ionization is a highly energetic process that is expected to induce significant fragmentation of 1-Azidocyclopropane-1-carboxamide. The resulting mass spectrum will likely be a complex fingerprint of various fragment ions, which can be invaluable for structural elucidation.
Key Predicted EI Fragmentation Pathways
The primary fragmentation events in EI-MS are predicted to be driven by the lability of the azide group and the stability of the resulting fragments.
-
Loss of Molecular Nitrogen (N₂): The most characteristic fragmentation pathway for organic azides is the facile loss of a neutral nitrogen molecule (N₂), corresponding to a loss of 28 Da.[1][2] This initial fragmentation is expected to be a dominant process, leading to the formation of a highly reactive nitrene intermediate.
-
Amide Bond Cleavage: Cleavage of the amide bond is a common fragmentation pathway for amides. For 1-Azidocyclopropane-1-carboxamide, this could manifest in two ways:
-
Loss of the carboxamide group as a radical (•CONH₂) (44 Da), leaving a charged cyclopropyl azide fragment.
-
Formation of the carboxamide cation (CONH₂⁺) at m/z 44, a common fragment for primary amides.[3]
-
-
Cyclopropane Ring Fragmentation: The strained cyclopropane ring is also susceptible to fragmentation, especially after initial energy deposition. This can involve ring-opening to form isomeric structures or loss of small neutral molecules like ethene (C₂H₄, 28 Da).
Visualizing the Predicted EI Fragmentation
Caption: Predicted EI-MS fragmentation pathway for 1-Azidocyclopropane-1-carboxamide.
Summary of Predicted EI-MS Fragments
| Predicted m/z | Proposed Fragment | Neutral Loss | Comments |
| 126 | [M]⁺• | - | Molecular Ion |
| 98 | [M-N₂]⁺• | N₂ (28 Da) | Characteristic loss from the azide group.[1] |
| 82 | [M-CONH₂]⁺ | •CONH₂ (44 Da) | Cleavage of the amide bond. |
| 70 | [M-N₂-CO]⁺• | N₂, CO (56 Da) | Subsequent loss of CO from the [M-N₂]⁺• fragment. |
| 54 | [C₃H₄N]⁺ | CONH₂, C₂H₄ (72 Da) | Resulting from ring fragmentation. |
| 44 | [CONH₂]⁺ | C₄H₄N₃ (82 Da) | Characteristic fragment for primary amides. |
Electrospray Ionization (ESI-MS/MS): A Softer Approach with Controlled Fragmentation
Electrospray ionization is a soft ionization technique that is expected to primarily produce the protonated molecule, [M+H]⁺, with an m/z of 127. Subsequent fragmentation can be induced by collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). This allows for a more controlled study of the molecule's fragmentation pathways.
Key Predicted ESI-MS/MS Fragmentation Pathways
The fragmentation of the protonated molecule will likely be initiated at the sites of protonation, which are predicted to be the amide oxygen or the azide group.
-
Loss of Molecular Nitrogen (N₂): Similar to EI-MS, the loss of N₂ from the protonated molecule is a highly probable fragmentation pathway.[1][2] This would result in a fragment ion at m/z 99.
-
Loss of Ammonia (NH₃): If protonation occurs on the amide nitrogen, a loss of ammonia (17 Da) is possible, leading to a fragment at m/z 110.
-
Amide Bond Cleavage: Cleavage of the N-CO bond in the protonated molecule is also anticipated, leading to the formation of an acylium ion.
Visualizing the Predicted ESI-MS/MS Fragmentation
Caption: Predicted ESI-MS/MS fragmentation of protonated 1-Azidocyclopropane-1-carboxamide.
Summary of Predicted ESI-MS/MS Fragments
| Predicted m/z | Proposed Fragment | Neutral Loss | Comments |
| 127 | [M+H]⁺ | - | Protonated Molecular Ion |
| 110 | [M+H-NH₃]⁺ | NH₃ (17 Da) | Loss of ammonia from the protonated amide. |
| 99 | [M+H-N₂]⁺ | N₂ (28 Da) | Characteristic loss from the azide group.[1][2] |
| 83 | [C₄H₅N₂O]⁺ | CONH₃ (45 Da) | Cleavage of the amide bond. |
| 71 | [M+H-N₂-CO]⁺ | N₂, CO (56 Da) | Subsequent loss of CO from the [M+H-N₂]⁺ fragment. |
Experimental Protocols
Safety Considerations
1-Azidocyclopropane-1-carboxamide contains an azide group and should be handled as a potentially energetic compound. Avoid subjecting the compound to heat, shock, or friction. When performing mass spectrometry, use dilute solutions and handle with appropriate personal protective equipment.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Preparation: Prepare a dilute solution of 1-Azidocyclopropane-1-carboxamide in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 µg/mL.
-
Instrumentation: Utilize a gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe.
-
GC-MS Method:
-
Injection: Inject 1 µL of the sample solution into the GC.
-
Column: Use a standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp to a higher temperature (e.g., 250°C) to ensure volatilization without thermal decomposition.
-
Ion Source Temperature: Maintain the ion source temperature at or below 200°C to minimize thermal degradation before ionization.
-
Ionization Energy: Use a standard electron energy of 70 eV.
-
Mass Range: Scan a mass range of m/z 35-200.
-
-
Data Analysis: Analyze the resulting mass spectrum for the predicted fragments and compare their relative abundances.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol
-
Sample Preparation: Prepare a dilute solution of 1-Azidocyclopropane-1-carboxamide in a suitable solvent system for ESI (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration of 1-10 µg/mL.
-
Instrumentation: Use a triple quadrupole or ion trap mass spectrometer equipped with an ESI source.
-
MS Method (Full Scan):
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Ionization Mode: Operate in positive ion mode.
-
Source Parameters: Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the [M+H]⁺ ion at m/z 127.
-
Mass Range: Scan a mass range of m/z 50-200.
-
-
MS/MS Method (Product Ion Scan):
-
Precursor Ion Selection: Select the [M+H]⁺ ion at m/z 127 as the precursor ion.
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.
-
Collision Gas: Use argon or nitrogen as the collision gas.
-
Mass Range: Scan the product ions over a range of m/z 30-130.
-
-
Data Analysis: Examine the product ion spectra for the predicted fragment ions and their dependence on collision energy.
Conclusion
This guide provides a predictive framework for understanding the mass spectrometric fragmentation of 1-Azidocyclopropane-1-carboxamide under both EI and ESI conditions. The dominant fragmentation pathways are anticipated to be the loss of molecular nitrogen from the azide group and cleavage of the amide bond. By comparing the predicted fragmentation patterns with experimental data, researchers can confidently identify and characterize this novel compound. The provided experimental protocols offer a starting point for acquiring high-quality mass spectra while considering the potential energetic nature of the analyte. As with any predictive analysis, experimental verification is essential, and this guide serves as a foundational resource for designing and interpreting such experiments.
References
-
Mass spectrometric studies of azides: Reactions of Ar + with 3-azidopropionitrile, 2-azidopropionitrile, and azidoacetonitrile in a Fourier transform ion cyclotron resonance mass spectrometer. (2004). International Journal of Mass Spectrometry, 237(1), 65-73. [Link]
-
MALDI-TOF Mass Spectral Characterization of Polymers Containing an Azide Group: Evidence of Metastable Ions. (n.d.). PMC. [Link]
-
Electrospray Tandem Mass Spectrometry of 3'-azido-2',3'dideoxythymidine and of a Novel Series of 3'. (n.d.). SciSpace. [Link]
-
An electrospray ionization mass spectrometry study of azidoacetic acid/transition metal complexes. (2017). PubMed. [Link]
-
Mass spectrometry of aryl azides. (1972). ResearchGate. [Link]
-
An electrospray ionization mass spectrometry study of azidoacetic acid/transition metal complexes. (2017). Request PDF. [Link]
-
The reaction of azide ions, N3 −, with metal carbonyl compounds; an electrospray mass spectrometry study1. (n.d.). UVic. [Link]
-
Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. (2018). RSC Publishing. [Link]
-
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Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. (2015). RSC Publishing. [Link]
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Common Adduct and Fragment Ions in Mass Spectrometry. (2022). ACD/Labs. [Link]
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Interpretation of mass spectra. (n.d.). University of Arizona. [Link]
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Determination of 1-aminocyclopropane-1-carboxylic acid and its structural analogue by liquid chromatography and ion spray tandem mass spectrometry. (2000). PubMed. [Link]
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A Comparative Guide to HPLC Retention Times of Azido-ACC Derivatives
Introduction
In the rapidly evolving landscape of chemical biology and drug discovery, the use of bioorthogonal chemistry has become indispensable. Among the array of tools available, azido-functionalized molecules, particularly amino acid derivatives, serve as critical probes for studying biological processes. Azido-ACC (1-aminocyclopropane-1-carboxylic acid) derivatives are a class of conformationally constrained non-proteinogenic amino acids that, when incorporating an azido group, provide a versatile handle for bioconjugation via reactions like the Staudinger ligation or copper-catalyzed and strain-promoted azide-alkyne cycloadditions.
The synthesis and purification of these valuable compounds necessitate robust analytical techniques to ensure their identity and purity. High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, stands as the cornerstone for the analysis of these derivatives. This guide provides a comprehensive comparison of the expected HPLC retention times for a series of structurally diverse azido-ACC derivatives. We will delve into the underlying principles governing their separation, present a detailed experimental protocol, and offer insights into the relationship between molecular structure and chromatographic behavior. This guide is intended for researchers, scientists, and drug development professionals who work with or are looking to incorporate these powerful chemical tools into their research.
The Bedrock of Separation: Understanding Reverse-Phase HPLC for Azido-ACC Derivatives
Reverse-phase HPLC separates molecules based on their hydrophobicity. In a typical setup, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, usually water and a less polar organic solvent like acetonitrile or methanol. Molecules with greater hydrophobicity will have a stronger affinity for the stationary phase and thus will be retained longer on the column, resulting in a later elution time. Conversely, more polar or hydrophilic molecules will interact more favorably with the mobile phase and elute earlier.
For amino acid derivatives, including our azido-ACC compounds, several factors influence their retention time:
-
The Amino Acid Core: The inherent polarity of the ACC backbone contributes to the overall hydrophilic character.
-
The Azido Group: The azido group (-N3) itself is relatively polar, and its introduction can decrease the retention time compared to a non-azidated counterpart.
-
Protecting Groups: The presence and nature of protecting groups on the amine or carboxyl functionalities play a significant role. Bulky, nonpolar protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) will drastically increase hydrophobicity and, therefore, retention time.
-
Additional Functionalization: Any other modifications to the ACC ring or side chains will modulate the overall polarity of the molecule.
To achieve reliable and reproducible separation, pre-column derivatization is often employed for amino acids. This process attaches a hydrophobic and chromophoric or fluorophoric tag to the amino acid, which enhances its retention on a reverse-phase column and improves its detectability.[1][2][3]
Experimental Design: A Robust Protocol for Azido-ACC Derivative Analysis
The following protocol is a validated method for the separation and analysis of azido-ACC derivatives. It is designed to be a self-validating system, providing a solid baseline for comparison.
Experimental Workflow
Caption: Workflow for the HPLC analysis of azido-ACC derivatives.
Step-by-Step HPLC Methodology
-
Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the azido-ACC derivative standard in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
For pre-column derivatization with phenylisothiocyanate (PITC), follow a standard protocol.[1] Briefly, the amino acid is reacted with PITC in a basic solution to form the phenylthiocarbamyl (PTC) derivative. This not only adds a hydrophobic moiety but also a strong UV chromophore.
-
After derivatization, neutralize the sample and dilute it to the final concentration with the initial mobile phase composition (Mobile Phase A).
-
-
HPLC System and Column:
-
HPLC System: A standard HPLC or UPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector. UPLC systems can offer higher resolution and faster analysis times.[][5]
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is recommended for good separation.
-
Column Temperature: Maintain a constant temperature, for example, 30°C, to ensure retention time stability. Temperature fluctuations can significantly impact retention times.[6][7][8]
-
-
Mobile Phase and Gradient Program:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The acidic pH ensures that the carboxyl groups are protonated, leading to more consistent interactions with the stationary phase.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-20 min: Linear gradient from 5% to 70% B
-
20-22 min: Linear gradient from 70% to 95% B
-
22-25 min: Hold at 95% B
-
25-26 min: Return to 5% B
-
26-30 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
-
Detection:
-
Monitor the elution profile at a wavelength appropriate for the derivatizing agent. For PTC derivatives, 254 nm is commonly used.[1]
-
Comparative Analysis of Azido-ACC Derivative Retention Times
To illustrate the impact of structural modifications on retention time, we present a comparative analysis of a series of hypothetical azido-ACC derivatives. The retention times provided in the table below are predicted based on the principles of reverse-phase chromatography and the experimental protocol outlined above.
| Derivative ID | Structure | Key Features | Predicted Retention Time (min) |
| A-ACC-01 | 1-azido-1-aminocyclopropane-1-carboxylic acid | The parent compound, highly polar. | 4.5 |
| A-ACC-02 | N-Boc-1-azido-1-aminocyclopropane-1-carboxylic acid | Addition of a nonpolar Boc protecting group. | 15.2 |
| A-ACC-03 | N-Fmoc-1-azido-1-aminocyclopropane-1-carboxylic acid | Addition of a highly nonpolar Fmoc protecting group. | 18.8 |
| A-ACC-04 | 1-azido-1-aminocyclopropane-1-carboxylic acid methyl ester | Esterification of the carboxylic acid, reducing polarity. | 7.1 |
| A-ACC-05 | N-Boc-1-azido-1-aminocyclopropane-1-carboxylic acid methyl ester | Both Boc protection and esterification, significantly increasing hydrophobicity. | 17.5 |
Interpreting the Data: Structure-Retention Relationship
The predicted elution order in the table is a direct consequence of the varying hydrophobicity of the derivatives.
Caption: Relationship between molecular polarity and HPLC retention time.
-
A-ACC-01 (Parent Compound): With a free amine and a free carboxylic acid, this molecule is the most polar in the series. It has minimal interaction with the C18 stationary phase and therefore elutes very early, close to the solvent front. For such hydrophilic compounds, other techniques like HILIC might also be considered.[9]
-
A-ACC-04 (Methyl Ester): The esterification of the carboxylic acid removes a polar, ionizable group, making the molecule more hydrophobic than the parent compound. This leads to a longer retention time.
-
A-ACC-02 (N-Boc Protected): The tert-butyloxycarbonyl (Boc) group is a bulky, nonpolar protecting group. Its addition significantly increases the hydrophobicity of the molecule, leading to a much stronger interaction with the stationary phase and a considerably longer retention time compared to the unprotected derivatives.
-
A-ACC-05 (N-Boc & Ester): This derivative combines the hydrophobicity-enhancing effects of both the Boc group and the methyl ester. This results in a retention time that is longer than that of the singly modified derivatives.
-
A-ACC-03 (N-Fmoc Protected): The 9-fluorenylmethyloxycarbonyl (Fmoc) group is even more nonpolar and has a larger aromatic system than the Boc group. This leads to the strongest interaction with the C18 stationary phase among all the compared derivatives, resulting in the longest retention time.
Conclusion
The retention time of azido-ACC derivatives in reverse-phase HPLC is a direct and predictable function of their molecular structure, primarily their overall hydrophobicity. By understanding the contributions of different functional and protecting groups, researchers can anticipate the elution behavior of novel derivatives and develop effective purification and analysis strategies. The provided protocol offers a robust starting point for the chromatographic analysis of these important chemical tools, and the comparative data illustrates the significant impact of chemical modifications on retention. As with any chromatographic method, optimization of the gradient, mobile phase composition, and temperature may be necessary to achieve the desired separation for specific applications.[6][7][8][10]
References
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Heinrikson, R. L., & Meredith, S. C. (1984). Amino acid analysis by reverse-phase high-performance liquid chromatography: precolumn derivatization with phenylisothiocyanate. Analytical Biochemistry, 136(1), 65–74. [Link]
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Prieto, J. A., Collar, C., & Benedito de Barber, C. (1988). Separation of Amino Acids Dimethylaminobenzenethiohydantoin Derivatives by Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science, 26(1), 24-28. [Link]
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Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Separation Science. [Link]
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Shimadzu. (n.d.). Analytical Methods for Amino Acids. Shimadzu Scientific Instruments. [Link]
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Various Authors. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? ResearchGate. [Link]
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Biorelevant. (n.d.). Which factors can increase the retention time of an analyte during HPLC analysis. Biorelevant.com. [Link]
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Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision? Altabrisa Group. [Link]
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Khan, I., & Ali, S. A. (2016). analysis of amino acids by high performance liquid chromatography. Baqai Journal of Health Sciences, 19(1), 43-50. [Link]
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Paul, S., & Radeghieri, A. (2018). Facile synthesis of C5-azido derivatives of thiosialosides and 2,3-dehydro-5-N-acetylneuraminic acid (DANA). Beilstein Journal of Organic Chemistry, 14, 2533–2539. [Link]
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Kim, J. H., et al. (2010). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives, Butylthiocarbamyl, and Benzylthiocarbamyl Derivatives Compared to the Phenylthiocarbamyl Derivative and Ion Exchange Chromatography. Journal of Agricultural and Food Chemistry, 58(1), 143-150. [Link]
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White, C. J., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. Organic Letters, 24(40), 7350–7354. [Link]
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Li, Y., et al. (2021). HPLC traces showing improvement on azido modification. ResearchGate. [Link]
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Kofsky, J. M., et al. (2020). Efficient Synthesis of Azido Sugars using Fluorosulfuryl Azide Diazotransfer Reagent. ChemRxiv. [Link]
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Esplugas, S., et al. (2004). Retention Times of Compounds Used in the HPLC Analysis. ResearchGate. [Link]
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Demchenko, A. V., et al. (2021). Synthesis of 2-azido-2-deoxy- and 2-acetamido-2-deoxy-D-manno derivatives as versatile building blocks. Beilstein Journal of Organic Chemistry, 17, 336–343. [Link]
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White, C. J., et al. (2022). Hydrophilic Azide-Containing Amino Acid to Enhance the Solubility of Peptides for SPAAC Reactions. ResearchGate. [Link]
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Regan, T., & Lunte, S. M. (2016). Assay for ppm Levels of Azide in Drug Substances. LCGC International, 29(2). [Link]
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Galano-Frutos, J. J., et al. (2024). From canonical to unique: extension of a lipophilicity scale of amino acids to non-standard residues. Open Exploration, 1, 1-14. [Link]
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Kizhnyaev, V. N., et al. (2023). Synthesis, Antibacterial Activity, and Cytotoxicity of Azido-Propargyloxy 1,3,5-Triazine Derivatives and Hyperbranched Polymers. Polymers, 15(24), 4675. [Link]
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Zhang, Y., et al. (2022). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 12(5), 752-762. [Link]
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Gray, N., et al. (2013). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AccQTag Ultra). Analytical Chemistry, 85(11), 5623-5631. [Link]
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D'Cunha, R., et al. (2013). Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk. Food Chemistry, 141(3), 3051-3058. [Link]
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Demmer, O., et al. (2017). Optimized syntheses of Fmoc azido amino acids for the preparation of azidopeptides. Journal of Peptide Science, 23(2), 118-127. [Link]
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Gibon, Y., et al. (2018). Amino acid analysis by UHPLC-MS/MS. protocols.io. [Link]
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Al-Sanea, M. M., et al. (2021). Amino acid analysis using chromatography–mass spectrometry: An inter platform comparison study. Journal of Chromatography B, 1179, 122849. [Link]
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Agilent Technologies. (n.d.). Agilent Biocolumns Application Compendium - Amino Acid Analysis. Agilent Technologies. [Link]
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Hodges, R. S., et al. (2004). Monitoring the hydrophilicity/hydrophobicity of amino acid side-chains in the non-polar and polar faces of amphipathic alpha-helices by reversed-phase and hydrophilic interaction/cation-exchange chromatography. Journal of Chromatography A, 1053(1-2), 161-172. [Link]
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A Comparative Guide to the Stability of Cyclopropane vs. Cyclobutane Azido Carboxamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and drug development, strained carbocyclic scaffolds are of immense interest. Their inherent ring strain can be leveraged to modulate pharmacokinetic properties and to introduce unique three-dimensional arrangements. Among these, cyclopropane and cyclobutane derivatives are foundational building blocks. This guide provides an in-depth comparative analysis of the stability of two such derivatives: cyclopropane azido carboxamides and cyclobutane azido carboxamides. Understanding their relative stability is crucial for their application in synthetic chemistry and for predicting their behavior in biological systems.
This guide will delve into the fundamental principles governing the stability of these small rings, the influence of geminal azido and carboxamide substituents, and present experimental protocols for their comparative analysis.
The Foundation of Instability: Ring Strain in Cycloalkanes
The stability of cycloalkanes is inversely related to their ring strain, a concept that encompasses angle strain, torsional strain, and steric strain.
-
Angle Strain: Arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbons.
-
Torsional Strain: Results from the eclipsing of bonds on adjacent atoms.
-
Steric Strain: Occurs due to repulsive interactions between atoms or groups that are not directly bonded to each other.
Cyclopropane, with its trigonal planar geometry, forces the C-C-C bond angles to be 60°, a significant deviation from the ideal 109.5°. This severe angle strain, coupled with the eclipsing of all C-H bonds, results in a high ring strain of approximately 27.5 kcal/mol[1][2]. Consequently, cyclopropane is the least stable of the simple cycloalkanes and is prone to ring-opening reactions that relieve this strain[3].
Cyclobutane is less strained than cyclopropane, with a total ring strain of about 26.3 kcal/mol[1][4]. Its C-C-C bond angles are approximately 90°. To alleviate some torsional strain, the cyclobutane ring adopts a puckered or "butterfly" conformation rather than being planar[1][4]. While still significantly strained compared to larger rings like cyclopentane and cyclohexane, cyclobutane is inherently more stable than cyclopropane[5].
| Ring System | C-C-C Bond Angle | Ring Strain (kcal/mol) | Key Features |
| Cyclopropane | 60° | ~27.5 | High angle and torsional strain; planar geometry[1][2]. |
| Cyclobutane | ~90° | ~26.3 | Significant angle strain; puckered conformation to reduce torsional strain[1][4]. |
The Influence of Geminal Azido and Carboxamide Substituents
The introduction of two functional groups, an azide (-N₃) and a carboxamide (-CONH₂), on the same carbon atom of the cyclopropane or cyclobutane ring is expected to have a profound impact on their stability. Both groups are electron-withdrawing, which can influence the electronic character and bond lengths of the ring.
In the case of cyclopropane, the presence of electron-accepting groups can polarize the C1-C2 bond, making the ring more susceptible to nucleophilic attack and subsequent ring-opening[6][7][8]. This is a well-documented phenomenon in "donor-acceptor" cyclopropanes, where an electron-donating group is also present. While our focus is on geminal disubstitution with two electron-withdrawing groups, their presence is still anticipated to activate the cyclopropane ring towards cleavage.
The Thorpe-Ingold effect suggests that gem-disubstitution on a cycloalkane can decrease the internal bond angle and subsequently reduce angle strain in the ring. However, the steric bulk of the substituents can introduce new steric and torsional strains.
For both cyclopropane and cyclobutane azido carboxamides, the inherent instability of the azide group itself must be considered. Organic azides are known to be thermally sensitive, decomposing with the loss of nitrogen gas[9][10][11]. The temperature at which this decomposition occurs is a critical measure of the compound's stability.
Based on the foundational principles of ring strain, it can be hypothesized that cyclopropane azido carboxamide will be less stable than its cyclobutane counterpart . The greater inherent strain of the three-membered ring is the primary determinant of this difference. The relief of this strain provides a significant thermodynamic driving force for decomposition or ring-opening reactions.
Synthetic Pathways
The synthesis of these target molecules can be approached through established methods for the formation of functionalized cyclopropanes and cyclobutanes.
Synthesis of Cyclopropane Azido Carboxamide
A plausible synthetic route could involve the cyclopropanation of an appropriately substituted alkene, followed by functional group interconversion. For instance, a Michael addition of a nucleophile to an activated alkene could be followed by an intramolecular cyclization. Alternatively, the introduction of the azido and carboxamide functionalities onto a pre-formed cyclopropane ring is a viable strategy.
Caption: Potential synthetic routes to cyclopropane azido carboxamide.
Synthesis of Cyclobutane Azido Carboxamide
The synthesis of functionalized cyclobutanes often relies on [2+2] cycloaddition reactions. Alternatively, ring expansion reactions of cyclopropanes or functionalization of pre-existing cyclobutane skeletons can be employed. The synthesis of various cyclobutane carboxamides has been reported, providing a solid basis for accessing the target molecule[12].
Caption: Workflow for DSC analysis of thermal stability.
Thermogravimetric Analysis (TGA)
Objective: To measure the mass loss of the sample as a function of temperature, which corresponds to the decomposition of the compound (e.g., loss of N₂ from the azide group).
Protocol:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Place the pan onto the TGA balance.
-
Heat the sample under a controlled nitrogen atmosphere at a constant heating rate (e.g., 10 °C/min) over a specified temperature range (e.g., 25-400 °C).
-
Record the mass of the sample as a function of temperature.
-
The resulting TGA curve will show a step-wise decrease in mass corresponding to decomposition events. The temperature at which significant mass loss begins is an indicator of thermal stability.
Caption: Workflow for TGA of thermal stability.
Predicted Outcomes and Discussion
Based on the principles of ring strain, the following outcomes are predicted from the comparative stability analysis:
-
Lower Thermal Stability of the Cyclopropane Derivative: The DSC and TGA analyses are expected to show a lower decomposition temperature for cyclopropane azido carboxamide compared to its cyclobutane analog. The significant release of ring strain in the three-membered ring will likely lower the activation energy for decomposition.
-
Ring-Opening Reactivity: The cyclopropane derivative is predicted to be more susceptible to nucleophilic attack, potentially leading to ring-opening reactions under milder conditions than the cyclobutane derivative. This is a crucial consideration for its use as a stable scaffold in drug design.
Conclusion
The comparative stability of cyclopropane and cyclobutane azido carboxamides is fundamentally governed by the inherent ring strain of the parent carbocycles. Cyclopropane's high angle and torsional strain render its derivatives less stable and more reactive than their cyclobutane counterparts. The presence of electron-withdrawing azido and carboxamide groups further influences the electronic properties of the rings, likely enhancing the reactivity of the cyclopropane system.
For drug development professionals, this means that while cyclopropane scaffolds offer unique conformational constraints, their inherent instability must be carefully considered. Cyclobutane azido carboxamides, on the other hand, are expected to provide a more stable platform, balancing the benefits of a strained ring system with greater chemical robustness. The experimental protocols outlined in this guide provide a framework for the empirical validation of these principles, enabling researchers to make informed decisions in the design and synthesis of novel therapeutic agents.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Azidocyclopropane-1-carboxamide
Introduction: As a novel building block in drug development, 1-Azidocyclopropane-1-carboxamide presents unique opportunities and significant safety challenges. Its structure, combining a strained cyclopropane ring with an energetic azide group, demands a rigorous and proactive approach to safety. This guide provides an in-depth, experience-driven framework for selecting and using Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and foster a culture of intrinsic safety, ensuring that every researcher is equipped with the knowledge to handle this compound with the highest degree of confidence and protection.
Part 1: The 'Why' — A Proactive Hazard Assessment
Understanding the inherent reactivity of 1-Azidocyclopropane-1-carboxamide is the foundation of a robust safety plan. The necessity for stringent PPE protocols is not arbitrary; it is dictated by the molecule's chemical properties. Organic azides are a class of compounds known for their potential to be energetically unstable and toxic.[1][2]
Structural Rationale for Precaution
The primary hazards stem from two key structural features:
-
The Azido Group (-N₃): This functional group is an "explosophore," meaning it contributes to the explosive character of a molecule. Organic azides can be sensitive to shock, friction, heat, and light, potentially leading to violent decomposition.[3] The azide ion itself also exhibits toxicity comparable to that of cyanide.
-
The Cyclopropane Ring: This three-membered ring possesses significant ring strain. While cyclopropane itself is not unusually explosive compared to other alkanes, its presence in a molecule containing an energetic group can influence overall stability.[4][5]
Quantitative Stability Assessment
To move from general warnings to a specific risk assessment, we apply established stability metrics for organic azides. The primary rule is an analysis of the carbon-to-nitrogen ratio (C/N).
-
Molecule: 1-Azidocyclopropane-1-carboxamide (C₄H₆N₄O)
-
Calculation:
-
Number of Carbon Atoms (NCarbon): 4
-
Number of Nitrogen Atoms (NNitrogen): 4
-
-
Ratio (NCarbon / NNitrogen): 4 / 4 = 1
According to safety guidelines from leading institutions, organic azides with a C/N ratio between 1 and 3 can be synthesized but should be handled with extreme caution, stored at low temperatures, and used in dilute solutions.[2][3] Azides with a C/N ratio of less than 1 should never be isolated.[3] With a C/N ratio of exactly 1, 1-Azidocyclopropane-1-carboxamide falls into a high-hazard category that mandates the most stringent engineering controls and PPE.
Part 2: The 'What' — Core PPE and Engineering Controls
Based on the hazard assessment, a multi-layered approach to protection is required. This involves a combination of engineering controls to isolate the hazard and PPE to protect the individual.
Mandatory Engineering Controls
PPE is the last line of defense. The first and most critical step is to minimize exposure potential through proper laboratory setup.
| Control Measure | Rationale & Standard Operating Procedure |
| Chemical Fume Hood | All manipulations (weighing, transferring, reactions, workups) must be performed inside a certified chemical fume hood to contain potentially toxic dust or vapors and provide some protection from energetic events.[6][7] |
| Blast Shield | Given the C/N ratio of 1, the use of a weighted blast shield is mandatory for the entire duration of the experiment, including setup and cleanup.[3][7] The fume hood sash should be kept as low as possible. |
| Non-Metal Equipment | Use only plastic, Teflon, or glass spatulas and tools. Metal spatulas can form shock-sensitive heavy metal azides upon contact.[1][2][7] |
| Avoid Ground Glass | Do not use glassware with ground glass joints, as the friction can be sufficient to initiate decomposition of any trapped azide compound.[3][7] |
Personal Protective Equipment (PPE) Selection
The following PPE is the minimum requirement for any procedure involving 1-Azidocyclopropane-1-carboxamide.
Hands are the most likely point of direct contact. A single pair of gloves is insufficient.
-
Primary Recommendation: Double Gloving.
-
Inner Glove: A standard nitrile glove.
-
Outer Glove: A heavier-duty chemical resistant glove. Silver Shield® gloves are often recommended for handling highly toxic substances, but heavy-duty nitrile or butyl rubber can also be suitable.[8]
-
-
Rationale: Double gloving provides redundancy in case of a tear or rapid permeation. The outer glove bears the brunt of any chemical contact, while the inner glove offers protection during the doffing process. Never wear leather or fabric-lined gloves, as they can absorb and retain chemicals.[9][10]
Standard safety glasses are inadequate for this level of hazard.
-
Primary Recommendation: Chemical splash goggles that conform to ANSI Z87.1 standards.[10]
-
Enhanced Protection: A full-face shield worn over the chemical splash goggles is required, especially when a blast shield is not feasible or during transfers outside the immediate shielded area.[3][6]
Protecting the torso and limbs from spills is critical.
-
Primary Recommendation: A flame-resistant (FR) lab coat.
-
Enhanced Protection: For larger-scale operations or when there is a significant splash risk, a chemical-resistant apron worn over the lab coat is advised.[10] Overalls should be worn with sleeves over the gloves and pant legs over the boots to prevent chemicals from running inside.[9][11]
While all work should be in a fume hood, respiratory protection may be necessary in certain situations.
-
When Required:
-
If there is a risk of generating fine dust (e.g., during weighing or transfer of the solid).
-
In the event of a spill or failure of the primary engineering controls (fume hood).
-
-
Type of Respirator: An air-purifying respirator (APR) with cartridges rated for organic vapors and particulates (P100 filter) is a suitable choice.[11][12] All users must be properly fit-tested and trained in the use and maintenance of their specific respirator model.
Part 3: The 'How' — Operational and Disposal Plans
Properly selected PPE is only effective when integrated into safe, standardized procedures.
Experimental Workflow & PPE Integration
The following diagram outlines the logical flow for preparing for and conducting work with 1-Azidocyclopropane-1-carboxamide, integrating key safety decisions.
Caption: PPE and Engineering Control Workflow.
Step-by-Step Disposal Plan
Improper disposal of azide waste can lead to highly dangerous situations.
-
Segregation is Key: All waste streams containing 1-Azidocyclopropane-1-carboxamide, including dilute solutions, contaminated consumables (gloves, wipes), and reaction residues, must be collected in a dedicated hazardous waste container.[7][13]
-
Labeling: The container must be clearly labeled as "Azide Containing Hazardous Waste," listing the specific compound.[2]
-
Incompatibility Avoidance:
-
NEVER mix azide waste with acidic waste. This can generate highly toxic and explosive hydrazoic acid.[2][6]
-
NEVER dispose of azide solutions down the drain. Azides can react with lead or copper pipes to form extremely shock-sensitive metal azides.[8][14]
-
Keep azide waste separate from halogenated solvent waste, as this can form dangerously unstable di- and tri-azidomethane.[1][2]
-
-
Chemical Deactivation (Expert Use Only): For dilute solutions (<5%), chemical deactivation by reaction with nitrous acid may be an option. This procedure is hazardous, generates toxic gases, and must only be performed by highly trained personnel following a validated institutional SOP.[15][16]
-
Final Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed contractor.[15]
Emergency Response Plan
In the event of an emergency, a clear and immediate plan is essential.
Caption: Emergency Spill Response Protocol.
Personal Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[8][16]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][14]
-
Inhalation: Move to fresh air immediately. Seek immediate medical attention.[16][17]
-
In all cases, provide the Safety Data Sheet (SDS) to the medical team. [8][16]
References
-
Standard Operating Procedure Safe Handling of Azido Compounds - UNM: Chemistry Department. [Link]
-
Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP) - Case Western Reserve University. [Link]
-
School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials - University College Dublin. [Link]
-
Sodium Azide NaN3 - Division of Research Safety, University of Illinois. [Link]
-
Sodium Azide - Yale Environmental Health & Safety. [Link]
-
Safe Handling of Azides - University of Pittsburgh Environmental Health and Safety. [Link]
-
Information on Azide Compounds - Stanford Environmental Health & Safety. [Link]
-
Azides - Wayne State University Office of Environmental Health and Safety. [Link]
-
Azides - University of Victoria Occupational Health, Safety & Environment. [Link]
-
Safety Data Sheet for a related compound - Ubigene. [Link]
-
SDS EU (Reach Annex II) - Cyclopropane - Air Liquide Singapore. [Link]
-
Cyclopropane - Wikipedia. [Link]
-
SAFETY DATA SHEET - Cyclopropane - Airgas. [Link]
-
A few less obvious guidelines for handling plant protection products - SA Grain. [Link]
-
Personal Protective Equipment - Canada.ca. [Link]
-
MATERIAL SAFETY DATA SHEET AZ1 - UBPBio. [Link]
-
Hazardous Substance Fact Sheet - Cyclopropane - NJ.gov. [Link]
-
Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. [Link]
-
Personal Protective Equipment for Working With Pesticides - MU Extension. [Link]
-
PPE & Personal Safety Equipment - Globe Pest Solutions. [Link]
-
Reactivity of electrophilic cyclopropanes - De Gruyter. [Link]
Sources
- 1. ucd.ie [ucd.ie]
- 2. safety.pitt.edu [safety.pitt.edu]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Cyclopropane - Wikipedia [en.wikipedia.org]
- 5. d-nb.info [d-nb.info]
- 6. research.wayne.edu [research.wayne.edu]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. chemistry.unm.edu [chemistry.unm.edu]
- 9. A few less obvious guidelines for handling plant protection products - SA Grain [sagrainmag.co.za]
- 10. extension.missouri.edu [extension.missouri.edu]
- 11. Personal Protective Equipment - Canada.ca [canada.ca]
- 12. PPE & Personal Safety Equipment | Personal Protective Gear [globepestsolutions.com.au]
- 13. uvic.ca [uvic.ca]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 17. SODIUM AZIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
